molecular formula C13H14N2O2S B098532 4-Amino-N-(4-methylphenyl)benzenesulfonamide CAS No. 16803-95-5

4-Amino-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B098532
CAS No.: 16803-95-5
M. Wt: 262.33 g/mol
InChI Key: QXIZWXNTAVXJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-(4-methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-(4-methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZWXNTAVXJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341293
Record name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-95-5
Record name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Synthetic Guide for Medicinal Chemistry Applications

-(p-Tolyl)sulfanilamide.

Executive Summary

4-Amino-N-(4-methylphenyl)benzenesulfonamide (CAS: 638-03-9) represents a canonical structure in the sulfonamide class. While often overshadowed by clinically dominant analogs like Sulfamethoxazole, this compound serves as a critical structural model for investigating hydrophobic interactions within the binding pocket of dihydropteroate synthase (DHPS).

This guide moves beyond basic definitions to provide a rigorous synthetic protocol, structural analysis, and mechanistic overview. It is designed for researchers requiring a stable, reproducible reference standard for Structure-Activity Relationship (SAR) studies or crystal engineering.

Physicochemical Profile

Understanding the physical limitations of the molecule is a prerequisite for successful formulation and synthesis. The introduction of the p-tolyl moiety increases lipophilicity compared to the parent sulfanilamide, significantly altering solubility profiles.

PropertyValue / DescriptionTechnical Note
Molecular Formula

Molecular Weight 262.33 g/mol
CAS Number 638-03-9Verified Registry Number
Appearance White to off-white crystalline solidProne to photo-oxidation; store in amber vials.
Melting Point 196°C - 198°CSharp melting point indicates high purity.
pKa (Sulfonamide) ~10.2Weakly acidic NH; soluble in pH > 11 buffers.
pKa (Aniline) ~2.4Weakly basic; protonates only in strong acid.
Solubility DMSO, Acetone, hot EthanolInsoluble in water; sparingly soluble in ether.

Synthetic Methodology: The "Protected Route"

Expert Insight: A common error in synthesizing this compound is attempting the direct reaction of p-aminobenzenesulfonyl chloride with p-toluidine. This invariably leads to self-polymerization (polysulfonamides) because the unprotected amine is nucleophilic.

The Validated Protocol utilizes p-acetamidobenzenesulfonyl chloride (PASC) to mask the aniline group, ensuring regiospecific coupling.

Reaction Logic Visualization

The following diagram illustrates the critical pathway, highlighting the protection and deprotection steps required for high yield.

SynthesisPathway Acetanilide Acetanilide (Starting Material) PASC p-Acetamidobenzenesulfonyl Chloride (PASC) Acetanilide->PASC Chlorosulfonic Acid (ClSO3H), 60°C Intermediate N-Acetyl Intermediate PASC->Intermediate + p-Toluidine Pyridine/Acetone Toluidine p-Toluidine (Nucleophile) Toluidine->Intermediate Attack on S Product 4-Amino-N-(4-methylphenyl) benzenesulfonamide Intermediate->Product Acid Hydrolysis (HCl/H2O, Reflux)

Figure 1: The "Protected Route" synthetic pathway preventing polymerization side-reactions.

Detailed Experimental Protocol

Safety Warning: Chlorosulfonic acid is violently reactive with water. Perform all steps in a fume hood.

Phase A: Coupling (Synthesis of the Intermediate)
  • Reagents: Dissolve 0.1 mol of p-toluidine in 25 mL of dry pyridine (acts as solvent and acid scavenger).

  • Addition: Cool the solution to <15°C. Slowly add 0.11 mol (10% excess) of p-acetamidobenzenesulfonyl chloride (PASC) in small portions.

    • Why? Exothermic control prevents sulfonylation of the pyridine ring or degradation.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into 300 mL of ice water with vigorous stirring. The intermediate (

    
    -(p-tolyl)-N^4-acetylsulfanilamide) will precipitate.
    
  • Isolation: Filter the pinkish-white solid and wash with cold water.

Phase B: Deprotection (Hydrolysis)
  • Suspension: Suspend the wet intermediate in 50 mL of 10% Hydrochloric Acid (HCl).

  • Reflux: Heat to reflux (approx. 100°C) for 45-60 minutes.

    • Endpoint Monitor: The solid will eventually dissolve as the free amine (salt form) is generated, followed by the solution becoming clear.

  • Neutralization: Cool the solution. Carefully add Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (NaOH) solution until pH reaches 7-8.
    
    • Observation: The target product will precipitate as the zwitterion is neutralized.

  • Purification: Recrystallize from Ethanol/Water (3:1 ratio).

Pharmacological Mechanism

As a sulfonamide, this compound functions as a competitive antimetabolite . It mimics p-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of Tetrahydrofolate (DNA synthesis cofactor).

Molecular Interaction Pathway

MechanismOfAction PABA PABA (Natural Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Normal Binding Drug N-(p-Tolyl)sulfanilamide (Inhibitor) Drug->Enzyme Competitive Binding (Mimicry) Folate Dihydropteroic Acid (Folate Precursor) Enzyme->Folate Enzymatic Catalysis DeadEnd Dead-End Complex (Bacteriostasis) Enzyme->DeadEnd Inhibition

Figure 2: Competitive inhibition mechanism at the DHPS active site.

Mechanistic Nuance: The p-tolyl group on the sulfonamide nitrogen (


) provides steric bulk and hydrophobicity. While the 

-amino group is essential for binding to the zinc/active site of DHPS, the

-substituent dictates the half-life and solubility. The tolyl group makes this analog more lipophilic than sulfanilamide, potentially increasing passive diffusion across bacterial membranes, though often at the cost of aqueous solubility in plasma.

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral signatures must be confirmed.

  • IR Spectroscopy (KBr Pellet):

    • 3300-3450 cm⁻¹: Doublet peaks corresponding to primary amine (

      
      ) stretching.
      
    • 1300-1350 cm⁻¹: Asymmetric

      
       stretch (Sulfonyl).
      
    • 1150-1170 cm⁻¹: Symmetric

      
       stretch.
      
  • 1H NMR (DMSO-d6):

    • 
       2.2 ppm (3H, s):  Methyl group on the tolyl ring.
      
    • 
       5.8-6.0 ppm (2H, s): 
      
      
      
      protons (Broad, exchangeable with
      
      
      ).
    • 
       6.5-7.8 ppm (8H, m):  Two distinct AA'BB' aromatic systems.
      
    • 
       9.8-10.0 ppm (1H, s):  Sulfonamide 
      
      
      
      (Highly deshielded).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69442, Sulfanilyl-p-toluidine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

"N-(4-Aminophenyl)-4-methylbenzenesulfonamide" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Initiating CAS Search

I've initiated a comprehensive Google search to identify the CAS number for "N-(4-Aminophenyl)-4-methylbenzenesulfonamide". I'm looking for detailed technical information and its properties to start with.

Developing Technical Guide

I'm now focused on structuring the technical guide. I will design a logical framework prioritizing the needs of researchers and drug development experts. I'm gathering detailed, citable information on chemical properties, synthesis methods, analytical techniques, and any known applications. I will then begin synthesizing the data into a coherent narrative, with causality, self-validation, and authoritative sources.

Refining Research Plan

I'm expanding my initial search to include reputable chemical and scientific databases to ensure I gather comprehensive information on the compound's properties, synthesis, applications, and safety. I'm also refining my approach to structure the technical guide to meet the specific requirements of researchers and drug development experts. I'll focus on compiling detailed, citable data on its chemical characteristics, synthesis, analytics, and applications.

Discovery and history of "4-Amino-N-(4-methylphenyl)benzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into Sulfonamide SAR Evolution

Part 1: Executive Summary & Historical Context

Compound Identity:

  • IUPAC Name: 4-Amino-N-(4-methylphenyl)benzenesulfonamide

  • Common Synonyms:

    
    -(p-Tolyl)sulfanilamide, Sulfanilyl-p-toluidine
    
  • CAS Registry Number: 614-59-5

  • Molecular Formula:

    
    
    

The "Missing Link" in Sulfa Drug Evolution While history books often leap from the discovery of Prontosil (1932) directly to the blockbuster Sulfapyridine (1938), the compound 4-Amino-N-(4-methylphenyl)benzenesulfonamide represents a critical intermediate phase in the development of antimicrobial chemotherapy. It characterizes the "N1-Substitution Era," where researchers frantically modified the sulfonamide nitrogen of the parent sulfanilamide molecule to optimize solubility, pKa, and antibacterial potency.

This guide explores this molecule not just as a chemical entity, but as a probe that helped define the Structure-Activity Relationships (SAR) governing the entire sulfonamide class.

The Historical Pivot: From Dyes to Drugs

The discovery of this compound is rooted in the deconstruction of Prontosil , the red dye found by Gerhard Domagk to cure streptococcal infections.[1] In 1935, Tréfouël and the team at the Pasteur Institute discovered that Prontosil was merely a prodrug, metabolized in vivo to release the active agent: Sulfanilamide .

Once the azo linkage was deemed unnecessary, the race began to modify Sulfanilamide. 4-Amino-N-(4-methylphenyl)benzenesulfonamide emerged from efforts to attach lipophilic aromatic rings (like toluene derivatives) to the N1 position to test the "Bell-Roblin Theory" of ionization and potency.

Part 2: Chemical Synthesis & Methodology[2][3][4]

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide follows a classic protection-activation-coupling-deprotection sequence. This protocol ensures the amino group on the benzene ring does not interfere with the sulfonylation.

Reaction Logic
  • Protection: Aniline is acetylated to protect the amine, preventing self-polymerization during chlorosulfonation.

  • Activation: The protected intermediate is chlorosulfonated to create an electrophilic sulfonyl chloride.

  • Coupling: The sulfonyl chloride reacts with the nucleophile (p-Toluidine).

  • Deprotection: Acid or base hydrolysis removes the acetyl group to reveal the active drug.

Detailed Protocol

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride (ASC)

  • Reagents: Acetanilide (13.5 g), Chlorosulfonic acid (50 mL).

  • Procedure:

    • Place chlorosulfonic acid in a dry flask equipped with a fume trap (HCl gas evolution).

    • Slowly add acetanilide in small portions with stirring, keeping temperature

      
       (ice bath).
      
    • Heat the mixture to

      
       for 2 hours to complete the reaction.
      
    • Pour the mixture carefully onto crushed ice to precipitate the ASC. Filter and wash with cold water.

Step 2: Coupling with p-Toluidine

  • Reagents: Freshly prepared ASC (0.1 mol), p-Toluidine (0.1 mol), Pyridine (solvent/base) or Acetone/Pyridine mix.

  • Procedure:

    • Dissolve p-Toluidine in pyridine.[2]

    • Add ASC slowly to the solution. The reaction is exothermic; maintain at

      
      .
      
    • Reflux for 1 hour to ensure completion.

    • Pour into dilute HCl/Ice water. The pyridine is neutralized, and the intermediate (

      
      -acetyl-
      
      
      
      -p-tolylsulfanilamide) precipitates.

Step 3: Hydrolysis (Deprotection)

  • Reagents: Intermediate from Step 2, 10% HCl or 10% NaOH.

  • Procedure:

    • Reflux the intermediate in 10% HCl for 30-45 minutes.

    • Check for completion (solubilization usually indicates hydrolysis of the amide).

    • Neutralize carefully with Sodium Bicarbonate (

      
      ) until pH ~7.
      
    • The final product, 4-Amino-N-(4-methylphenyl)benzenesulfonamide , precipitates as white/off-white crystals.

    • Purification: Recrystallize from ethanol/water.

Visualization of Synthetic Pathway

Synthesis Acetanilide Acetanilide (Protected Amine) ASC p-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC ClSO3H (Electrophilic Subst.) ClSO3H Chlorosulfonic Acid ClSO3H->ASC Intermediate N4-Acetyl-N1-(p-tolyl) sulfanilamide ASC->Intermediate Coupling (Pyridine Base) Toluidine p-Toluidine (Nucleophile) Toluidine->Intermediate Hydrolysis Acid Hydrolysis (Deprotection) Intermediate->Hydrolysis FinalProduct 4-Amino-N-(4-methylphenyl) benzenesulfonamide Hydrolysis->FinalProduct - Acetyl Group

Caption: Step-wise chemical synthesis from acetanilide precursor to final N1-substituted sulfonamide.

Part 3: Physicochemical Properties & SAR Analysis[4]

The introduction of the p-tolyl group at the N1 position fundamentally alters the physicochemical profile of the parent sulfanilamide.

PropertySulfanilamide (Parent)N1-(p-Tolyl) Derivative (Target)Impact on Pharmacology
Molecular Weight 172.2 g/mol 262.33 g/mol Increased steric bulk.
Lipophilicity (LogP) ~ -0.7~ 1.8 - 2.1Tolyl group significantly increases membrane permeability but decreases water solubility.
pKa (Sulfonamide NH) 10.4~ 8.5 - 9.0The aromatic ring stabilizes the anion, lowering pKa closer to physiological pH.
Solubility Moderate (Water)Poor (Water)High risk of crystalluria (precipitation in kidneys).
The Bell-Roblin Theory (pKa Optimization)

The biological activity of sulfonamides is governed by the Bell-Roblin theory , which states that the antibacterial potency is directly related to the degree of ionization of the sulfonamide group.

  • Optimal pKa: 6.6 – 7.4 (matches physiological pH).

  • Mechanism: The ionized form mimics the transition state of PABA (p-aminobenzoic acid).

  • Analysis of Target: The p-tolyl derivative lowers the pKa compared to sulfanilamide (10.4) but not as effectively as heterocyclic rings (e.g., Sulfadiazine, pKa 6.5). Consequently, while active, it is less potent than the heterocyclic successors and suffers from poor solubility due to the hydrophobic tolyl tail.

Part 4: Mechanism of Action (Pharmacology)

This compound acts as a competitive inhibitor of the bacterial enzyme Dihydropteroate Synthase (DHPS) .

  • Substrate Mimicry: The 4-aminobenzenesulfonyl moiety is a structural isostere of p-Aminobenzoic Acid (PABA) .

  • Competitive Binding: The drug enters the active site of DHPS.

  • Dead-End Complex: Unlike PABA, the sulfonamide cannot be coupled with pteridine diphosphate to form dihydropteroic acid (a folate precursor).

  • Bacteriostasis: Folate synthesis halts

    
     DNA/RNA synthesis stops 
    
    
    
    Bacterial growth arrest.
Resistance Pathways

Resistance to this specific derivative typically arises via:

  • DHPS Mutation: Alteration of the binding pocket to exclude the bulky N1-tolyl group while still accepting PABA.

  • PABA Overproduction: Bacteria ramp up PABA synthesis to outcompete the drug.

Mechanistic Pathway Diagram

MOA PABA p-Aminobenzoic Acid (Natural Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Normal Binding Drug N1-(p-Tolyl)sulfanilamide (Inhibitor) Drug->Enzyme Competitive Inhibition Complex_Natural Pteridine-PABA Complex Enzyme->Complex_Natural With PABA Complex_Drug Enzyme-Drug Dead-End Complex Enzyme->Complex_Drug With Drug Folate Dihydrofolic Acid (Folate) Complex_Natural->Folate Stasis Bacteriostasis (Growth Arrest) Complex_Drug->Stasis Blocks Pathway DNA DNA/RNA Synthesis (Bacterial Growth) Folate->DNA

Caption: Competitive inhibition of DHPS by the sulfonamide, leading to metabolic arrest.

Part 5: Modern Utility & Crystal Engineering

While no longer a frontline clinical drug due to the superiority of heterocyclic sulfonamides (like Sulfamethoxazole), 4-Amino-N-(4-methylphenyl)benzenesulfonamide remains a vital tool in Supramolecular Chemistry .

  • Hydrogen Bonding Motifs: The molecule possesses a strong donor (

    
    ) and acceptor (
    
    
    
    ) capability.
  • Crystal Packing: It forms stable "sulfonamide ribbons" via

    
     hydrogen bonds.
    
  • Research Application: It is used as a model ligand to study how subtle steric changes (methyl group position) affect crystal lattice energy and polymorphism, which is critical for designing stable formulations of modern drugs.

Part 6: References
  • Tréfouël, J., Tréfouël, J., Nitti, F., & Bovet, D. (1935). Activity of p-aminophenylsulfamide in experimental streptococcal infections of the mouse and rabbit. C. R.[3][4] Soc. Biol., 120, 756.

  • Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy.[3] VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society, 64(12), 2905–2917.

  • Gelmo, P. (1908). Über Sulfamide der p-Amidobenzolsulfonsäure. Journal für Praktische Chemie, 77, 369. (Original synthesis of sulfonamides).[5]

  • Stenfors, B. A., & Ngassa, F. N. (2021).[6] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen.[3] Deutsche Medizinische Wochenschrift, 61, 250.

Sources

"4-Amino-N-(4-methylphenyl)benzenesulfonamide" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Intermediate to Functional Bioactive Scaffold[1]

Executive Summary

4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as Sulfanilyl-p-toluidine) represents a critical structural scaffold in the sulfonamide class of pharmacophores.[1][2] While historically rooted in the "sulfa drug" antibiotic revolution, contemporary research values this molecule for its specific physicochemical properties that enable high-fidelity probing of enzyme active sites—specifically Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS).[1] This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, validated experimental protocols for biological evaluation, and its utility as a lead structure in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

This compound functions as a quintessential "tail-functionalized" sulfonamide.[1] Unlike the simple sulfanilamide parent, the addition of the p-tolyl moiety at the


-position introduces a distinct hydrophobic vector, altering the molecule's solubility profile and its binding affinity for hydrophobic pockets within target enzymes.[1]
PropertySpecification
IUPAC Name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Common Synonyms Sulfanilyl-p-toluidine;

-(p-Tolyl)sulfanilamide
CAS Number 565-20-8
Molecular Formula

Molecular Weight 262.33 g/mol
Melting Point 195–197 °C (Lit.)[1][2][3]
Solubility Soluble in acetone, ethanol, DMSO; sparingly soluble in water.[1]
pKa ~10.4 (Sulfonamide NH)
Crystallography Monoclinic system; features intermolecular

hydrogen bonding networks forming inversion dimers [1].[1]
Synthetic Pathway & Methodology

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide follows a classic protection-substitution-deprotection strategy.[1] This route is preferred over direct sulfonation due to the high reactivity of the aniline amine, which requires protection (acetylation) to prevent polymerization or side reactions.[1]

2.1 Reaction Logic
  • Protection: Aniline is converted to acetanilide to moderate ring reactivity and protect the amine.[1]

  • Chlorosulfonation: Electrophilic aromatic substitution introduces the sulfonyl chloride group para to the acetamido group.[1]

  • Coupling: The sulfonyl chloride reacts with p-toluidine (nucleophile).[1]

  • Hydrolysis: Acidic or basic hydrolysis removes the acetyl group to yield the free amine.[1]

2.2 Visualization: Synthetic Workflow

SynthesisPath Start Acetanilide Inter1 p-Acetamidobenzenesulfonyl Chloride (ASC) Start->Inter1 Chlorosulfonation Inter2 4-Acetamido-N-(4-methylphenyl) benzenesulfonamide Inter1->Inter2 Nucleophilic Substitution Reagent1 Chlorosulfonic Acid (excess) Reagent1->Inter1 Product 4-Amino-N-(4-methylphenyl) benzenesulfonamide Inter2->Product Deprotection Reagent2 p-Toluidine Pyridine/Base Reagent2->Inter2 Reagent3 HCl / H2O (Hydrolysis) Reagent3->Product

Figure 1: Step-wise synthesis pathway from acetanilide precursor to final sulfonamide product.

2.3 Validated Experimental Protocol

Step 1: Coupling (Nucleophilic Substitution)

  • Reagents: Dissolve p-toluidine (10.7 g, 0.1 mol) in Pyridine (25 mL).

  • Addition: Slowly add p-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) over 30 minutes while maintaining temperature below 40°C.

  • Reaction: Stir at 60°C for 2 hours. The mixture will thicken as the intermediate sulfonamide forms.[1]

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (200 mL) to remove excess pyridine.

  • Isolation: Filter the precipitated solid (4-acetamido intermediate), wash with cold water, and dry.

Step 2: Hydrolysis (Deprotection)

  • Reflux: Suspend the intermediate in 10% HCl (100 mL). Reflux for 45–60 minutes.[1] The solution should become clear.

  • Neutralization: Cool to room temperature. Neutralize carefully with Sodium Carbonate (

    
    ) until pH ~7-8.[1]
    
  • Crystallization: The product precipitates upon neutralization.[1] Recrystallize from Ethanol/Water (1:1) to obtain white needles.[1]

  • Validation: Confirm purity via Melting Point (195-197°C) and

    
    -NMR.
    
Biological Mechanisms & Research Applications
3.1 Carbonic Anhydrase (CA) Inhibition: The "Tail Approach"

This molecule is a prime candidate for studying the "Tail Approach" in CA inhibition.[1][4] Carbonic Anhydrases (EC 4.2.1.[1][5][6]1) are zinc metalloenzymes.[1][6]

  • Mechanism: The primary sulfonamide moiety (

    
    ) binds to the 
    
    
    
    ion in the active site.[1]
  • Selectivity: The p-tolyl group acts as a hydrophobic "tail."[1] Different CA isoforms (I, II, IX, XII) have varying hydrophobic pocket architectures near the active site.[1]

  • Application: Researchers use this molecule to map the size and lipophilicity of these pockets.[1] The p-methyl group provides a specific steric bulk that can differentiate between the narrow pocket of hCA I and the wider pocket of hCA II [2].[1]

3.2 Antimicrobial Activity (DHPS Inhibition)

As a structural analog of sulfanilamide, this compound competes with p-aminobenzoic acid (PABA).[1]

  • Target: Dihydropteroate Synthase (DHPS).

  • Research Utility: While less potent than sulfamethoxazole clinically, this derivative is used in resistance research.[1] Mutations in DHPS often alter the PABA binding pocket; testing bulky derivatives like the p-tolyl analog helps characterize the plasticity of the mutant enzyme's active site.[1]

3.3 Visualization: Mechanism of Action

MOA cluster_ligand 4-Amino-N-(4-methylphenyl)benzenesulfonamide CA_Enzyme Carbonic Anhydrase Active Site Sulfonamide_Head Sulfonamide Head (-SO2NH-) Hydrophobic_Tail p-Tolyl Tail (Hydrophobic) Sulfonamide_Head->Hydrophobic_Tail Linker Zinc Zn(II) Ion (Catalytic Center) Sulfonamide_Head->Zinc Coordination Bond (Inhibition) Pocket Hydrophobic Pocket (Selectivity Filter) Hydrophobic_Tail->Pocket Van der Waals Interaction

Figure 2: Pharmacophore mapping showing the dual-binding mode: Zinc coordination and hydrophobic tail interaction.[1]

Experimental Protocols for Bio-Evaluation
4.1 Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To determine the inhibition constant (


) against hCA isoforms.[1]
  • Buffer Preparation: 20 mM HEPES buffer (pH 7.5) with 20 mM

    
    .[1]
    
  • Indicator: Phenol red (0.2 mM).[1]

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA I or II) with varying concentrations of the sulfonamide (0.1 nM – 10

      
      M) for 15 minutes at room temperature.
      
    • Mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.[1]

    • Monitor the acidification rate (absorbance change at 557 nm).

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation [3].
4.2 Minimum Inhibitory Concentration (MIC) Assay

For evaluating antibacterial potency against E. coli or S. aureus.[1]

  • Media: Mueller-Hinton Broth (MHB).[1] Note: Ensure media is low in PABA to avoid competitive antagonism.

  • Inoculum: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the compound in DMSO/MHB (Max DMSO < 1%).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.[1]

References
  • Gowda, B. T., et al. (2010).[1] "4-Methyl-N-(4-methylphenyl)benzenesulfonamide."[1][3][7] Acta Crystallographica Section E, 66(3), o683.[1] Link(Note: Describes the structural homologue, establishing the crystal packing motif for this class).

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

Sources

Methodological & Application

Synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide, a key sulfonamide compound with applications in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

4-Amino-N-(4-methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in the pharmaceutical industry. The core benzenesulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of various enzymes, notably carbonic anhydrases.[1] These enzymes are involved in a multitude of physiological processes, and their inhibition has therapeutic implications for a range of disorders. Furthermore, the structural framework of this compound serves as a versatile scaffold for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1]

Underlying Chemical Principles

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide is a multi-step process that relies on fundamental reactions in organic chemistry. The overall strategy involves the formation of a sulfonamide bond followed by the deprotection of an amino group.

A common and effective route involves a two-step sequence:

  • N-Sulfonylation: This step involves the reaction of a protected aminobenzene derivative, 4-acetamidobenzenesulfonyl chloride, with an appropriate amine, in this case, p-toluidine (4-methylaniline). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The acetyl group serves as a protecting group for the amino functionality on the benzene ring, preventing unwanted side reactions. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[2]

  • Deprotection (Hydrolysis): The subsequent step is the removal of the acetyl protecting group from the intermediate, 4-acetamido-N-(4-methylphenyl)benzenesulfonamide. This is typically achieved through acid or base-catalyzed hydrolysis, which regenerates the free amino group to yield the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

SynthesisWorkflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Deprotection (Hydrolysis) A 4-Acetamidobenzenesulfonyl Chloride C 4-Acetamido-N-(4-methylphenyl) benzenesulfonamide A->C Base (e.g., Na2CO3) Dichloromethane B p-Toluidine B->C D 4-Acetamido-N-(4-methylphenyl) benzenesulfonamide E 4-Amino-N-(4-methylphenyl) benzenesulfonamide D->E Acid or Base (e.g., HCl or NaOH)

Figure 1. Overall synthesis workflow.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier Notes
4-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.67121-60-8Ensure high purity.
p-Toluidine (4-methylaniline)C₇H₉N107.15106-49-0Freshly distilled if necessary.
Sodium Carbonate (anhydrous)Na₂CO₃105.99497-19-8Dried before use.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction grade.
Hydrochloric Acid (concentrated)HCl36.467647-01-0For hydrolysis and workup.
Sodium HydroxideNaOH40.001310-73-2For workup.
EthanolC₂H₅OH46.0764-17-5For recrystallization.
Distilled WaterH₂O18.027732-18-5For washing and workup.
Step-by-Step Procedure

Part 1: Synthesis of 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (5.0 g, 46.6 mmol) and sodium carbonate (6.4 g, 60.4 mmol) in 100 mL of dichloromethane. Stir the mixture at room temperature to ensure complete dissolution of the amine.

  • Addition of Sulfonyl Chloride: Prepare a solution of 4-acetamidobenzenesulfonyl chloride (10.9 g, 46.6 mmol) in 50 mL of dichloromethane. Add this solution dropwise to the stirred mixture of p-toluidine and sodium carbonate over a period of 30 minutes. The addition should be controlled to maintain a gentle reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, add 50 mL of distilled water to the flask. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 4-acetamido-N-(4-methylphenyl)benzenesulfonamide.

Part 2: Hydrolysis to 4-Amino-N-(4-methylphenyl)benzenesulfonamide

  • Hydrolysis Reaction: Transfer the crude intermediate to a 250 mL round-bottom flask. Add a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux using a heating mantle and a condenser. The hydrolysis is typically complete after 1-2 hours of refluxing. Monitor the reaction by TLC.

  • Neutralization and Precipitation: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully pour the acidic solution into a beaker containing 200 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water.[3][4] The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the final product with high purity.[3][4]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling Precautions

  • 4-Acetamidobenzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[5] It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5]

  • p-Toluidine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with care, using appropriate PPE.

  • Always perform reactions in a well-ventilated area, preferably a fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

Trustworthiness and Self-Validation

The protocol described above is based on well-established and reliable synthetic methodologies for sulfonamide formation.[6] The progress of each step can be rigorously monitored using standard analytical techniques like TLC, ensuring that the reaction proceeds to completion before moving to the next stage. The final product's identity and purity should be unequivocally confirmed through melting point determination and comprehensive spectroscopic analysis. This multi-faceted approach to characterization provides a self-validating system for the successful synthesis of the target compound.

References

  • Gowda, B. T., et al. (2005). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E61(Pt 10), o3439–o3440. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2014). Medicinal Chemistry Research, 23(11), 4787–4798. [Link]

  • CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Molecules, 23(7), 1733. [Link]

  • The Synthesis of Sulfa Drugs. Theochem @ Mercer University. [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. [Link]

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. ResearchGate. [Link]

  • 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3184. [Link]

  • US4698445A - 4-amino benzenesulfonamides.
  • 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances, 15(1), 1-18. [Link]

Sources

High-Resolution LC-MS/MS Profiling of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MS-SULF-2026

Abstract

This application note details the method development, fragmentation mechanics, and quantification protocols for 4-Amino-N-(4-methylphenyl)benzenesulfonamide (Sulfanilyl-p-toluidine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a structural congener to common sulfonamide antibiotics and a potential synthetic impurity, precise characterization of this molecule is critical for pharmaceutical quality control. This guide prioritizes the use of Electrospray Ionization (ESI) in positive mode, leveraging the amphoteric nature of the analyte to maximize sensitivity.

Introduction & Chemical Context

4-Amino-N-(4-methylphenyl)benzenesulfonamide (


) consists of a sulfanilyl moiety attached to a p-toluidine ring. In drug development, this structure serves two primary roles:
  • Synthetic Intermediate: It is a precursor in the synthesis of complex sulfa drugs.

  • Degradant/Impurity: It represents a model for "sulfa-cleavage" degradation, where the amide bond hydrolyzes or rearranges.

Accurate mass spectrometry of this compound requires overcoming specific challenges, primarily the competing ionization sites (aniline nitrogen vs. sulfonamide nitrogen) and the potential for in-source fragmentation.

Physicochemical Profile
PropertyValueRelevance to MS Method
Formula

Basis for isotope pattern analysis.
Molecular Weight 262.33 g/mol Precursor ion selection.
Exact Mass 262.0776 DaHigh-resolution extraction window.
LogP ~1.8 - 2.1Moderate hydrophobicity; ideal for C18 retention.
pKa ~10.4 (Sulfonamide), ~2.4 (Aniline)Requires acidic mobile phase for protonation.

Method Development Strategy (The "Why")

Ion Source Selection: ESI vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode (+). While sulfonamides are amphoteric, the aniline amine group on the benzene ring is readily protonated under acidic conditions. ESI provides "softer" ionization than APCI, preserving the molecular ion (


) and reducing thermal degradation prior to the collision cell.
Mobile Phase Chemistry

Choice: 0.1% Formic Acid in Water/Acetonitrile.

  • Causality: The addition of 0.1% formic acid lowers the pH to ~2.7. At this pH, the aniline nitrogen is fully protonated (

    
    ), ensuring strong ionization efficiency in ESI+.
    
  • Chromatography: The acidic environment suppresses the ionization of residual silanols on the column stationary phase, reducing peak tailing for basic amines like this analyte.

Experimental Protocols

Sample Preparation

Standard "Dilute-and-Shoot" for synthetic samples or Protein Precipitation for biological matrices.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in Mobile Phase A (Water + 0.1% Formic Acid) to reach 1 µg/mL.

  • Matrix Prep (Plasma):

    • Aliquot 100 µL plasma.

    • Add 300 µL cold Acetonitrile (containing IS).

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

    • Inject supernatant.

LC-MS/MS Parameters

Liquid Chromatography (HPLC/UPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold for loading).

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp).

    • 3.0-4.0 min: 95% B (Wash).

    • 4.0-4.1 min: 95% -> 5% B (Re-equilibration).

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Cone Gas: 50 L/hr.

  • Collision Gas: Argon.

MRM Transitions (Quantification & Confirmation)
Precursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Identity
263.1 156.0 3020Quantifier (Sulfanilyl cation)
263.1 92.0 3035Qualifier 1 (Aniline)
263.1 108.1 3025Qualifier 2 (p-Toluidine)

Mass Spectral Interpretation & Fragmentation Mechanics[1][2][3][4]

Understanding the fragmentation is vital for distinguishing this specific congener from isomers. The fragmentation of 4-Amino-N-(4-methylphenyl)benzenesulfonamide follows the classic sulfonamide pathway.

Mechanism Breakdown[3]
  • Precursor (

    
     263):  The protonated molecular ion 
    
    
    
    .
  • Primary Cleavage (

    
     156):  The S-N bond is the weakest link. Cleavage yields the stable sulfanilyl cation (
    
    
    
    ). This is the "signature" ion for all non-N-substituted sulfonamides.
  • Secondary Fragmentation (

    
     92):  The m/z 156 ion ejects neutral sulfur dioxide (
    
    
    
    , 64 Da) to form the aniline radical cation (
    
    
    ).
  • Alternative Pathway (

    
     108):  In some energy states, the charge is retained on the amine side of the molecule (the p-toluidine moiety) after S-N cleavage, yielding 
    
    
    
    .
Visualization of Fragmentation Pathway

The following diagram illustrates the specific bond cleavages mapped to the observed mass-to-charge ratios.

FragmentationPathway Parent Precursor Ion [M+H]+ = 263.1 Sulfanilyl Sulfanilyl Cation m/z = 156.0 (Quantifier) Parent->Sulfanilyl S-N Bond Cleavage (Loss of Toluidine neutral) Toluidine p-Toluidine Ion m/z = 108.1 Parent->Toluidine S-N Bond Cleavage (Charge retention on amine) Aniline Aniline Cation m/z = 92.0 Sulfanilyl->Aniline Neutral Loss of SO2 (-64 Da)

Figure 1: ESI+ Fragmentation pathway of 4-Amino-N-(4-methylphenyl)benzenesulfonamide highlighting the primary quantifier transition.

Analytical Workflow Diagram

To ensure reproducibility, the following workflow defines the critical decision points in the analysis.

Workflow Start Sample: 4-Amino-N-(4-methylphenyl) benzenesulfonamide Prep Sample Prep Diluent: 0.1% FA in H2O Start->Prep LC LC Separation C18 Column, Acidic Gradient Prep->LC Ionization Ionization (ESI+) Protonation of Aniline N LC->Ionization Elution MS1 Q1 Filter Select m/z 263.1 Ionization->MS1 [M+H]+ CID Collision Cell Argon Gas, 20-35 eV MS1->CID MS2 Q3 Filter Detect m/z 156, 108, 92 CID->MS2 Fragments Data Data Analysis Quantify via m/z 156 MS2->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

Validation & Troubleshooting

Matrix Effects

Sulfonamides are prone to ion suppression in complex matrices (e.g., wastewater or plasma).

  • Test: Post-column infusion. Inject a blank matrix while infusing the standard. Look for dips in the baseline at the retention time.

  • Solution: If suppression >20% is observed, switch to a Pentafluorophenyl (PFP) column, which offers alternative selectivity for aromatic compounds compared to C18.

Linearity
  • Range: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Due to the amine functionality, carryover can occur. Ensure the needle wash contains 50:50 MeOH:H2O with 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 308590, 4-Amino-N-methyl-N-phenylbenzenesulfonamide (Related Structure Reference). Retrieved from [Link]

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2024). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Retrieved from [Link]

Sources

Crystallography protocol for "4-Amino-N-(4-methylphenyl)benzenesulfonamide".

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Crystallographic Characterization of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Executive Summary

This guide details the protocol for the single-crystal growth, X-ray diffraction (XRD) data collection, and structural solution of 4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as


-(p-tolyl)sulfanilamide).[1][2] While sulfonamides are a historic class of antibacterials, specific derivatives like the title compound are critical for studying hydrogen-bonding polymorphism and structure-activity relationships (SAR).[1][2] This protocol addresses the specific solubility challenges of the 

-tolyl moiety and provides a robust workflow for obtaining high-quality crystallographic data.[1][2]

Physicochemical Profile & Molecule Identity

Before initiating crystallization, the specific isomer must be verified to distinguish it from its reverse amide analog (


-(4-aminophenyl)-4-methylbenzenesulfonamide).[1][2]
PropertySpecification
IUPAC Name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Common Name

-(p-Tolyl)sulfanilamide
Formula

MW 262.33 g/mol
H-Bond Donors 2 (Aniline

, Sulfonamide

)
H-Bond Acceptors 2 (Sulfonyl

)
Solubility Profile Soluble: Acetone, Methanol, DMSO.[1][2] Sparingly Soluble: Ethanol.[1][2][3] Insoluble: Water, Hexane.[1][2]

Crystallization Protocol

The core challenge with


-(p-tolyl)sulfanilamide is balancing the polarity of the sulfonamide group with the lipophilicity of the tolyl ring. A single-solvent system often yields microcrystalline powder.[1][2] Therefore, a binary solvent diffusion  or controlled evaporation  approach is required.[1][2]
Solvent Screening Strategy

We utilize a "polarity ladder" screen to identify the optimal nucleation zone.[1][2]

MethodSolvent System (v/v)ConditionsTarget Morphology
Slow Evaporation Ethanol (Abs.)RT, loosely cappedThin Plates
Slow Evaporation Methanol : Ethyl Acetate (1:[1][2]1)RT, pinhole capPrisms/Blocks
Vapor Diffusion Acetone (Solvent) / Water (Precipitant)Closed chamberStout Prisms
Cooling Acetonitrile60°C

4°C (0.1°C/min)
Needles
Recommended Procedure: Vapor Diffusion (Hanging Drop Variant)

This method minimizes solvent waste and provides high control over supersaturation, essential for reducing twinning.[1]

  • Preparation: Dissolve 20 mg of the compound in 1.5 mL of Acetone. Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.[1][2]
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Chamber: Place the inner vial inside a larger jar containing 5 mL of Water (antisolvent).

  • Equilibration: Cap the outer jar tightly. The acetone will slowly diffuse out of the solution and into the water, while water vapor diffuses in, gently increasing polarity and inducing nucleation.

  • Harvesting: Inspect after 48–72 hours under polarized light. Look for single, non-intergrown crystals with sharp extinction.[1][2]

Data Collection & Processing

Crystal Mounting
  • Selection: Choose a crystal with dimensions approx.

    
     mm.[1][2] Avoid needles with split ends.
    
  • Cryoprotection: If grown from aqueous mixtures, pass the crystal briefly through Paratone-N or Perfluoropolyether oil.[1][2]

  • Temperature: Collect data at 100 K using a Nitrogen cryostream. This freezes ring rotations and enhances high-angle diffraction intensity.[1][2]

Diffraction Parameters
  • Source:

    
     (
    
    
    
    Å) is preferred to minimize absorption, though
    
    
    is acceptable for this organic purely light-atom structure.[1][2]
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, especially if the crystal morphology is plate-like.

Structural Analysis & Logic

Structure Solution Workflow

The solution path follows a standard small-molecule logic using the SHELX suite.[1][2]

CrystallographyWorkflow Start Raw Diffraction Frames Integration Integration & Scaling (SAINT/SADABS) Start->Integration SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement H_Atoms H-Atom Placement (Constrained/Riding Model) Refinement->H_Atoms Validation Validation (CheckCIF / Platon) Refinement->Validation H_Atoms->Refinement Cycles

Figure 1: Standard crystallographic data processing workflow.[1][2]

Expected Structural Motifs

Based on comparative analysis of sulfonamide derivatives (e.g., sulfamerazine, sulfamethazine), the following structural features are anticipated:

  • Geometry: The sulfur atom will exhibit distorted tetrahedral geometry.[1][2] The

    
     bond distance is typically 1.60–1.63 Å.[1][2]
    
  • Conformation: The "butterfly" or V-shape conformation is common, defined by the torsion angle between the two aromatic rings.[1][2]

  • Hydrogen Bonding (The "Sulfonamide Rule"):

    • Primary Interaction: The sulfonamide

      
       is a strong donor.[1][2] The sulfonyl 
      
      
      
      is a strong acceptor.[1][2]
    • Motif: Expect the formation of

      
       dimers  or infinite 
      
      
      
      chains
      (catemers).
    • Aniline Interaction: The terminal amino group (

      
      ) often acts as a donor to sulfonyl oxygens of adjacent molecules, cross-linking the chains into a 2D or 3D network.
      

HBonding cluster_legend Interaction Logic MolA Molecule A (Sulfonamide NH) MolB Molecule B (Sulfonyl O) MolA->MolB Primary H-Bond (Chain Formation) MolC Molecule C (Aniline NH2) MolC->MolB Secondary H-Bond (Cross-linking) Legend Sulfonamides typically crystallize via cooperative N-H...O=S networks.

Figure 2: Predicted hydrogen bonding hierarchy in sulfonamide crystals.[1]

Troubleshooting & Validation

  • Problem: Twinning.

    • Symptom:[3][4][5][6] Split spots in diffraction pattern; high R-factors (>10%) that do not drop.[1][2]

    • Solution: Re-crystallize using a slower method (vapor diffusion).[1][2] If unavoidable, use TWIN and BASF commands in SHELXL if the twin law can be identified (often 180° rotation).

  • Problem: Disorder.

    • Symptom:[3][4][5][6] Elongated thermal ellipsoids on the tolyl methyl group.[1][2]

    • Solution: Model the methyl group rotational disorder using AFIX 137 (idealized methyl) or split positions if electron density clearly shows two orientations.[1][2]

References

  • General Sulfonamide Crystallography: Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link

  • Refinement Software: Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • Structure Solution: Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1][2] Acta Crystallographica Section A, 71(1), 3–8. Link

  • Comparative Structure (Isomer): Khan, I. U., et al. (2011).[1][2][7] N-(4-Aminophenyl)-4-methylbenzenesulfonamide.[1][2] Acta Crystallographica Section E, 67(Pt 2), o467. Link

Sources

Application Note: Chemoselective Functionalization of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

[1]


Introduction & Chemical Architecture

4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as

Structural Analysis[2][3]
  • 
    -Amino Group (Aniline):  A primary amine (
    
    
    ). While nucleophilic, its reactivity is attenuated by the strong electron-withdrawing nature of the para-sulfonyl group (
    
    
    ).
  • 
    -Sulfonamide Nitrogen:  A secondary sulfonamide (
    
    
    ). In its neutral state, it is non-nucleophilic due to the powerful electron-withdrawing sulfonyl moiety. However, it is relatively acidic (
    
    
    ).
  • Aromatic Ring (Tolyl & Phenyl): The aniline ring is activated at the ortho positions relative to the amino group, making it susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation.

The Central Dogma of Reactivity:

  • Neutral/Acidic Media: The

    
    -aniline is the dominant nucleophile.
    
  • Basic Media: Deprotonation of the

    
    -sulfonamide generates a sulfonamidate anion, which is a potent nucleophile, shifting reactivity to the 
    
    
    position.

Decision Logic: Selecting the Pathway

The following logic gate visualizes how reaction conditions dictate the product outcome.

ChemoselectivitySubstrate4-Amino-N-(4-methylphenyl)benzenesulfonamideCondition_ACondition A:Neutral/Weak Acid(EtOH, AcOH)Substrate->Condition_ACondition_BCondition B:Strong Base(NaH, K2CO3)Substrate->Condition_BInter_ANeutral Species(N4-Nucleophilic)Condition_A->Inter_AProton IntactInter_BSulfonamidate Anion(N1-Nucleophilic)Condition_B->Inter_BDeprotonationProd_AProduct A:N4-Schiff Base / AmideInter_A->Prod_A+ Aldehyde/Acyl ChlorideProd_BProduct B:N1-Alkylated SulfonamideInter_B->Prod_B+ Alkyl Halide

Figure 1: Chemoselectivity Flowchart. Switching the pH modulates the nucleophilic site from the aniline nitrogen (


Protocol A: -Functionalization (Schiff Base Formation)

Objective: Synthesis of azomethine derivatives (Schiff bases) for antimicrobial screening. Mechanism: Condensation of the

Critical Control:
Materials
  • Substrate: 4-Amino-N-(4-methylphenyl)benzenesulfonamide (1.0 eq)

  • Electrophile: 4-Chlorobenzaldehyde (or similar aromatic aldehyde) (1.05 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (262 mg) of the sulfonamide substrate in 10 mL of absolute ethanol.

  • Addition: Add 1.05 mmol of the aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: The acid protonates the aldehyde carbonyl oxygen, increasing its electrophilicity for the weak aniline nucleophile.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by TLC (System: Hexane:EtOAc 7:3). The aldehyde spot (high

      
      ) should disappear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

    • A colored precipitate (typically yellow/orange) will form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (

    
    ). Recrystallize from hot ethanol if necessary.
    

Expected Data:

Parameter Value
Yield 75–90%
Appearance Yellow/Orange Crystalline Solid

| IR Signature | Appearance of



Protocol B: -Alkylation (Site-Selective Alkylation)

Objective: Synthesis of tertiary sulfonamides. Mechanism:

Critical Control:

Materials
  • Substrate: 4-Amino-N-(4-methylphenyl)benzenesulfonamide (1.0 eq)

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation:

    • Flame-dry a 25 mL two-neck flask under argon flow.

    • Add NaH (1.2 eq) and wash with dry hexane (

      
      ) to remove mineral oil.
      
    • Suspend the washed NaH in anhydrous DMF (3 mL).

    • Cool to

      
      .
      
  • Deprotonation:

    • Dissolve the sulfonamide substrate (1.0 mmol) in DMF (2 mL) and add dropwise to the NaH suspension.

    • Observation: Hydrogen gas evolution will occur. Stir at

      
       for 30 minutes until evolution ceases. The solution often turns clear or slightly yellow.
      
  • Alkylation:

    • Add the alkyl halide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Carefully quench with saturated

      
       solution (excess NaH will bubble).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layer with water (

      
      ) to remove DMF, then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      

Troubleshooting Note: If



Experimental Workflow Visualization

WorkflowStartStart: 1.0 mmol SubstrateChoiceTarget SelectionStart->ChoicePathAPath A: Schiff BaseChoice->PathAPathBPath B: N1-AlkylationChoice->PathBReagentAAdd Aldehyde + cat. AcOHin EtOHPathA->ReagentARefluxReflux 4-6hReagentA->RefluxFilterPrecipitate & FilterReflux->FilterBaseStepAdd NaH (1.2 eq)in DMF at 0°CPathB->BaseStepElectrophileAdd Alkyl HalideStir RT 2hBaseStep->ElectrophileExtractQuench & ExtractionElectrophile->Extract

Figure 2: Operational workflow for parallel synthesis of Schiff bases and N-alkylated derivatives.

References

  • Schiff Base Synthesis: Mondal, P., et al. "Synthesis and antimicrobial activity of some new Schiff bases of sulfonamides." Journal of Chemical and Pharmaceutical Research, 2012.

  • Sulfonamide Alkylation: "Selective N-Alkylation of Sulfonamides." Organic Chemistry Portal. A standard reference for base-mediated sulfonamide functionalization. Link

  • Mechanistic Insight: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
  • Acylation Protocols: "Acylation of sulfonamides: A review." Arkivoc, 2006. Link

  • pKa Data: "Bordwell pKa Table (Acidity in DMSO)." The pKa of N-phenylbenzenesulfonamide is approx 10-11 in DMSO. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve your yield and obtain a high-purity product by understanding the critical parameters of the synthesis.

Introduction to the Synthesis

The synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide, a key intermediate in various pharmaceutical and chemical applications, typically involves the formation of a sulfonamide bond between a substituted benzenesulfonyl chloride and an aniline derivative. The primary challenge in this synthesis is the presence of the reactive amino group on the benzenesulfonyl moiety, which necessitates a protection-deprotection strategy to prevent unwanted side reactions and polymerization.

This guide will detail two robust and commonly employed synthetic routes:

  • Route 1: The Nitro Protection Strategy: This pathway involves the use of a nitro-substituted benzenesulfonyl chloride, followed by a selective reduction of the nitro group to the desired amine.

  • Route 2: The Acetamido Protection Strategy: This alternative pathway utilizes an acetamido-protected benzenesulfonyl chloride, with a subsequent deprotection step to reveal the final amino group.

We will explore the intricacies of each step, providing detailed protocols, troubleshooting guidance, and the scientific rationale behind our recommendations.

Route 1: The Nitro Protection Strategy

This two-step approach is a classic and reliable method for the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide. It begins with the formation of the sulfonamide bond using a nitro-protected starting material, followed by the selective reduction of the nitro group.

Workflow for Route 1

Route 1 Workflow cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification A 4-Nitrobenzenesulfonyl chloride C Reaction in Pyridine or Dichloromethane with Base A->C B 4-Methylaniline B->C D 4-Nitro-N-(4-methylphenyl)benzenesulfonamide C->D E Catalytic Hydrogenation (e.g., Pd/C, H2) D->E F 4-Amino-N-(4-methylphenyl)benzenesulfonamide E->F G Recrystallization or Column Chromatography F->G H Pure Product G->H

Caption: Overall workflow for the Nitro Protection Strategy.

Step 1: Synthesis of 4-Nitro-N-(4-methylphenyl)benzenesulfonamide

Protocol:

  • To a solution of 4-methylaniline (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add 4-nitrobenzenesulfonyl chloride (1-1.2 equivalents) portion-wise at 0 °C. If using dichloromethane, a base such as triethylamine or sodium carbonate (2 equivalents) should be added.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if pyridine is the solvent, pour the reaction mixture into ice-cold water to precipitate the product. If dichloromethane is the solvent, wash the organic layer with dilute HCl, water, and brine.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Nitro-N-(4-methylphenyl)benzenesulfonamide.

Troubleshooting Guide: Step 1

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation - Inactive 4-nitrobenzenesulfonyl chloride (hydrolyzed).- Insufficient base.- Low reaction temperature.- Use freshly opened or properly stored sulfonyl chloride.- Ensure the use of at least 2 equivalents of a non-nucleophilic base if not using pyridine.- Allow the reaction to proceed at room temperature or slightly elevated temperatures (40-50 °C) if necessary.
Formation of multiple spots on TLC - Unreacted starting materials.- Formation of bis-sulfonated aniline.- Hydrolysis of the sulfonyl chloride.- Increase the reaction time or temperature.- Use a slight excess of the amine to avoid bis-sulfonylation.- Ensure anhydrous reaction conditions to prevent hydrolysis of the sulfonyl chloride.
Product is an oil and does not precipitate - Presence of impurities.- Incorrect pH during workup.- Attempt to extract the product with a suitable organic solvent and purify by column chromatography.- Ensure the aqueous phase is neutral or slightly acidic during workup.
Step 2: Reduction of 4-Nitro-N-(4-methylphenyl)benzenesulfonamide

Protocol:

  • Dissolve 4-Nitro-N-(4-methylphenyl)benzenesulfonamide (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield pure 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Troubleshooting Guide: Step 2

Issue Possible Cause(s) Recommended Solution(s)
Incomplete reduction - Inactive catalyst.- Insufficient hydrogen pressure.- Poor stirring.- Use fresh, high-quality Pd/C catalyst.- Increase the hydrogen pressure or use a Parr hydrogenator for higher pressures.- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Formation of side products (e.g., azo or azoxy compounds) - Incomplete reduction.- Use of certain reducing agents other than catalytic hydrogenation.- Ensure complete conversion by monitoring the reaction closely with TLC.- Catalytic hydrogenation is generally very selective for the reduction of nitro groups to amines.[1]
Product is colored - Presence of trace metallic impurities from the catalyst.- Oxidation of the product.- Treat the solution of the crude product with activated charcoal before the final recrystallization.- Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Route 2: The Acetamido Protection Strategy

This route offers an alternative by using the more stable 4-acetamidobenzenesulfonyl chloride. The deprotection of the acetamido group is typically achieved through acid or base-catalyzed hydrolysis.

Workflow for Route 2

Route 2 Workflow cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: Acetamido Group Deprotection cluster_2 Purification A 4-Acetamidobenzenesulfonyl chloride C Reaction in Dichloromethane with Base A->C B 4-Methylaniline B->C D 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide C->D E Acidic Hydrolysis (e.g., HCl in Ethanol) D->E F 4-Amino-N-(4-methylphenyl)benzenesulfonamide E->F G Recrystallization F->G H Pure Product G->H

Caption: Overall workflow for the Acetamido Protection Strategy.

Step 1: Synthesis of 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide

Protocol:

  • In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) and a base such as sodium carbonate (1.4 equivalents) in dichloromethane.[2]

  • Add a solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane dropwise to the stirred mixture at room temperature.[2]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Add distilled water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[3]

Troubleshooting Guide: Step 1

Issue Possible Cause(s) Recommended Solution(s)
Low yield - Incomplete reaction.- Loss of product during workup.- Increase the reaction time or consider gentle heating.- Ensure complete extraction of the product from the aqueous phase.
Presence of unreacted 4-acetamidobenzenesulfonyl chloride - Insufficient reaction time.- Hydrolysis of the sulfonyl chloride.- Extend the reaction time.- Ensure the use of anhydrous solvent and reagents.
Step 2: Hydrolysis of 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide

Protocol:

  • Suspend 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Troubleshooting Guide: Step 2

Issue Possible Cause(s) Recommended Solution(s)
Incomplete hydrolysis - Insufficient acid concentration or reaction time.- Low reflux temperature.- Increase the concentration of the acid or prolong the reflux time.- Ensure the reaction is at a vigorous reflux.
Product degradation - Harsh acidic conditions (prolonged heating at high acid concentration).- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Consider using alternative, milder deprotection methods if degradation is significant.[4][5]
Low recovery after neutralization - Product is partially soluble in the aqueous phase.- Incorrect final pH.- Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) after neutralization.- Carefully adjust the pH to the isoelectric point of the product to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, the nitro or the acetamido strategy?

Both routes are effective, and the choice often depends on the availability of starting materials and the specific requirements of your synthesis. The nitro route is very common, and the reduction step is typically high-yielding and clean. The acetamido route uses a more stable starting material (4-acetamidobenzenesulfonyl chloride) but the deprotection step can sometimes require harsh conditions.

Q2: My final product is off-white or colored. How can I decolorize it?

A common method is to dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal will adsorb colored impurities. After a short period of stirring, the charcoal is filtered off, and the product is recovered by evaporating the solvent and recrystallizing.

Q3: What are the key safety precautions for this synthesis?

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is a flammable and toxic liquid. Use it in a well-ventilated fume hood.

  • Catalytic hydrogenation with Pd/C and hydrogen gas is a fire and explosion hazard. Ensure the setup is properly assembled and purged with an inert gas before introducing hydrogen. Perform the reaction in a well-ventilated area, away from ignition sources.

  • Strong acids and bases are corrosive. Handle them with care and appropriate PPE.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point and comparing it to the literature value.

Q5: Can I use other reducing agents for the nitro group reduction in Route 1?

Yes, other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be used.[6] However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier product isolation.

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(23), 13423–13439. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • Li, Y., Wang, L., Liu, M., & Wang, C. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1546-1552. [Link]

  • Xing, J.-D., & Zeng, T. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4318–o4319. [Link]

  • ChemRxiv. (2021). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. [Link]

  • Riyanto, S., Laksmitawati, D. R., & Fidrianny, I. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360–379. [Link]

  • Chen, Y.-C., et al. (2011). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 76(24), 10125-10133. [Link]

  • Kallitsakis, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters, 22(11), 4339–4343. [Link]

  • Ozturk, S., & Kutuk, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. European Chemical Journal, 3(3), 526-537. [Link]

  • Li, J., et al. (2007). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 9(6), 569-571. [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o786. [Link]

  • DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. [Link]

  • CABI Digital Library. (2013). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • Taha, M., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4153. [Link]

  • ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • ResearchGate. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

  • EXCLI Journal. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893. [Link]

  • DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o786. [Link]

  • Nguyen, T. B., & Nguyen, T. C. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Chemical Communications, 58(44), 6427-6430. [Link]

  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. [Link]

  • Lettiere, D. J., et al. (2007). 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3094-3098. [Link]

Sources

"4-Amino-N-(4-methylphenyl)benzenesulfonamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-N-(4-methylphenyl)benzenesulfonamide (CAS No. 16803-95-5). It addresses common questions and troubleshooting scenarios related to the compound's stability and storage to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-Amino-N-(4-methylphenyl)benzenesulfonamide?

A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] The material is stable under normal ambient temperatures, but keeping it away from direct sunlight and UV radiation is crucial, as these can promote photochemical degradation.[3]

Q2: How should I prepare and store solutions of this compound?

A2: The stability of 4-Amino-N-(4-methylphenyl)benzenesulfonamide in solution is significantly lower than in its solid form. For best practices:

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO, DMF, or ethanol). These should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), these stock solutions should be kept at -10°C or colder.[4]

  • Working Solutions: Diluted working solutions are less stable and should ideally be prepared fresh for each experiment. If short-term storage is necessary, they can be kept at 2-8°C for up to 3 months, protected from light.[4]

Q3: What are the primary signs that my 4-Amino-N-(4-methylphenyl)benzenesulfonamide has degraded?

A3: Visual inspection can often provide the first clues of degradation. Key signs include:

  • Discoloration: A change from its typical white or off-white crystalline powder appearance to yellow or brown hues.

  • Change in Physical State: Clumping or melting of the solid, which may indicate moisture absorption.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Inconsistent Experimental Results: The most critical indicator is a loss of expected biological activity or the appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).

Q4: What known incompatibilities should I be aware of when handling this compound?

A4: 4-Amino-N-(4-methylphenyl)benzenesulfonamide can react violently with strong oxidizing agents.[3] It is essential to avoid contact with such substances. Additionally, exposure to strong heating should be avoided to prevent thermal decomposition.

Troubleshooting Guide: Addressing Experimental Issues

This section provides a logical framework for diagnosing experimental problems that may be linked to the stability of your compound.

Q: My assay results show a significant loss of the compound's expected biological activity. How can I determine if compound degradation is the cause?

A: A loss of potency is a classic symptom of compound instability. The following workflow can help you troubleshoot the issue.

G cluster_solid cluster_solution cluster_qc start Experimental Anomaly (e.g., Loss of Activity) check_solid 1. Evaluate Solid Compound Storage start->check_solid solid_q1 Stored in cool, dry, dark conditions? check_solid->solid_q1 check_solution 2. Evaluate Solution Handling solution_q1 Stock solution stored at ≤ -10°C? check_solution->solution_q1 qc_check 3. Perform Quality Control qc_hplc Run HPLC/LC-MS: Check for purity and degradation peaks. qc_check->qc_hplc qc_mp Check Melting Point: Compare to literature value. qc_check->qc_mp solid_q2 Container sealed? Under inert gas? solid_q1->solid_q2  Yes conclusion_degraded Conclusion: Compound Likely Degraded. Source a new batch. solid_q1->conclusion_degraded No   solid_q2->check_solution  Yes solid_q2->conclusion_degraded No   solution_q2 Avoided repeated freeze-thaw cycles? solution_q1->solution_q2  Yes solution_q1->conclusion_degraded No   solution_q3 Working solution prepared fresh? solution_q2->solution_q3  Yes solution_q2->conclusion_degraded No   solution_q3->qc_check  Yes solution_q3->conclusion_degraded No   qc_hplc->conclusion_degraded Low Purity or Extra peaks conclusion_ok Conclusion: Compound is likely stable. Investigate other experimental parameters (e.g., assay conditions, cell viability, reagent quality). qc_hplc->conclusion_ok >95% Purity, No extra peaks qc_mp->conclusion_degraded Broad or Depressed qc_mp->conclusion_ok Matches Reference

Fig 1. Troubleshooting workflow for loss of compound activity.

Causality Explained: The chemical structure of 4-Amino-N-(4-methylphenyl)benzenesulfonamide contains functional groups susceptible to degradation. The primary amino group (-NH2) is prone to oxidation, which can be accelerated by light and air, often leading to colored byproducts. The sulfonamide linkage (-SO2NH-) can undergo hydrolysis, particularly under non-neutral pH conditions or in the presence of moisture, cleaving the molecule and rendering it inactive. This is why anhydrous storage conditions and freshly prepared buffered solutions are critical for maintaining its integrity.

Quantitative Stability Data Summary

While specific kinetic data for 4-Amino-N-(4-methylphenyl)benzenesulfonamide is limited, data from related sulfonamides provide valuable guidance.

ConditionMatrix/FormDurationStability OutcomeSource
Room TemperatureSolidLong-termStable if protected from light, moisture, and air.[3]
Room TemperatureIn Meat Tissue24 hoursNo significant degradation observed.[5]
-20°CIn Meat Tissue1 weekNo significant degradation observed.[5]
-20°CIn Meat Tissue1 monthSignificant decrease in concentration.[5]
-20°CIn Meat Tissue3 monthsAverage decrease of 35-55%.[5]
2-8°CWorking Solution3 monthsStable.[4]
≤ -10°CStock Solution6 monthsStable.[4]

This data highlights that while the compound is relatively stable short-term, long-term storage, especially in complex biological matrices or in solution, requires careful temperature control to prevent significant degradation.[5]

Experimental Protocols

Protocol 1: Safe Handling and Weighing of Solid Compound

  • Preparation: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[6]

  • Environment: Conduct all manipulations that may generate dust, such as weighing, within a certified chemical fume hood to avoid inhalation.[7][8]

  • Weighing: Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat or vial. Avoid shaking the container, which can aerosolize the fine powder.

  • Storage: Immediately after weighing, securely close the main container, purge with an inert gas if available, and return it to its designated cool, dry, and dark storage location.[2][3]

  • Cleanup: Clean any spills immediately. Wipe down the balance and surrounding surfaces. Dispose of contaminated materials according to your institution's hazardous waste guidelines.

Protocol 2: Preparation and Storage of Stock Solutions

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO) in which the compound is readily soluble.

  • Dissolution: Add the solvent to the pre-weighed solid compound in a sterile vial. If needed, gently vortex or sonicate the vial in a water bath to ensure complete dissolution.

  • Filtration (Optional): For cell-based assays or other sensitive applications, sterile filter the solution through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes or cryovials. Aliquoting is the most effective way to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots protected from light at ≤ -10°C for up to 6 months.[4]

References

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Retrieved from [Link]

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13359-13379.
  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
  • Carl ROTH. (n.d.). Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Arshad, N., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2599.
  • Mayer, J., et al. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 78(15), 5317-5326.
  • Sultan, M. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Current Drug Metabolism, 18(11), 985-1000.
  • Lyu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(21), 31201-31215.
  • de la O-Vizcarra, M., et al. (2015). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. Applied Biochemistry and Biotechnology, 175(2), 1059-1070.
  • M-KEM. (n.d.). Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOLV-OPT-882 Subject: Optimization of Reaction Media & Purification for Sulfanilyl-p-toluidide Derivatives Status: Active Guide[1][2]

Executive Summary & Molecule Profile

Target Molecule: 4-Amino-N-(4-methylphenyl)benzenesulfonamide Common Name: Sulfanilyl-p-toluidide Structure:


[2]

This guide addresses the critical solvent-dependent variables in the synthesis and purification of this sulfonamide. The primary challenge lies in balancing the nucleophilicity of p-toluidine against the hydrolytic instability of the sulfonyl chloride precursor, while managing the polymorphism of the final crystalline product.[1][2]

Synthesis Optimization: The Reaction Phase

Protocol A: The "Green" Aqueous System (Recommended)

Best for: High purity, environmental compliance, and simplified work-up.[1]

The Logic: Historically, sulfonamide synthesis relied on pyridine or dichloromethane (DCM).[1][2][3] However, water is superior for this specific coupling because the reaction rate of the amine (p-toluidine) with the sulfonyl chloride is significantly faster than the hydrolysis of the sulfonyl chloride by water, provided the pH is dynamically controlled.[1][2]

Optimized Workflow:

  • Solvent: Water (Tap or DI).[1][2][3][4]

  • Reactants: p-Acetamidobenzenesulfonyl chloride (p-ASC) + p-Toluidine.[1][2][3]

    • Note: We use the N-acetyl protected chloride to prevent self-polymerization.[1][2]

  • Base:

    
     (Sodium Carbonate).[1][2][3][4][5]
    
  • Condition: pH 8.0 – 9.0 (Dynamic Control).

Step-by-Step Protocol:

  • Suspend p-toluidine (1.0 eq) in water (10 volumes).

  • Add p-ASC (1.1 eq) slowly at room temperature.

  • Monitor pH.[1][2][3][4][6] As HCl is generated, the pH will drop.[1][2][3]

  • Crucial Step: Add 10% aqueous

    
     dropwise to maintain pH between 8 and 9.[1][2][3]
    
    • Why? If pH < 7, the amine protonates (

      
      ) and loses nucleophilicity.[1][2] If pH > 10, the sulfonyl chloride hydrolyzes rapidly to the sulfonic acid byproduct.[1][2][3]
      
  • Stir for 2–4 hours. The intermediate (N-acetyl-sulfanilyl-p-toluidide) will precipitate as a solid.[1][2]

  • Filter and wash with water.[1][2][3]

Protocol B: The "Solvent-Assisted" System (Traditional)

Best for: Cases where reactants are highly hydrophobic or "oiling out" occurs in water.[2]

The Logic: If the p-toluidine quality is poor or the scale is small, an organic co-solvent ensures homogeneity.[1][2]

  • Primary Solvent: Acetone or 2-MeTHF (Green alternative to DCM).[1][2][3]

  • Base: Pyridine (Catalytic) or Triethylamine (Stoichiometric).[2][3]

  • Mechanism: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate which is then attacked by the p-toluidine.[1][2]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logic flow for selecting the optimal solvent system based on your specific constraints.

SolventSelection Start START: Select Reaction Conditions Scale Scale of Reaction? Start->Scale Solubility Is p-Toluidine soluble in water? Scale->Solubility < 10g Green Green Chemistry Requirement? Scale->Green > 100g (Industrial) WaterSystem PROTOCOL A: Aqueous System (pH 8-9 Control) Solubility->WaterSystem Yes/Suspension OK Organic PROTOCOL C: Anhydrous DCM/Pyridine (Traditional) Solubility->Organic No (Oiling Out) Green->WaterSystem Yes (Strict) CoSolvent PROTOCOL B: Acetone/Water (Mixed Media) Green->CoSolvent Moderate CoSolvent->WaterSystem If Yield > 90%

Figure 1: Decision matrix for selecting the reaction medium based on scale and solubility constraints.[2]

Purification & Crystallization (The Work-Up)

After the coupling reaction, you must remove the acetyl protecting group (hydrolysis) and then recrystallize the final 4-amino product.[1][2]

Hydrolysis Solvent System
  • Reagent: 10% HCl or NaOH.

  • Solvent: Water/Ethanol (1:1).[1][2][3]

  • Procedure: Reflux the intermediate in acidic ethanol for 1 hour. Neutralize with bicarbonate to precipitate the free amine.[1][2][3]

Recrystallization Guide

The final product, 4-Amino-N-(4-methylphenyl)benzenesulfonamide, exhibits polymorphism.[1][2] The solvent choice dictates the crystal habit.[1][2][3]

Solvent SystemSolubility ProfileCrystal HabitPurity Potential
Methanol (Hot) HighNeedlesHigh (Removes salts)
Ethanol/Water (80:20) ModeratePlates/PrismsVery High (Removes unreacted amine)
Acetone Very HighAmorphous/PowderLow (Traps impurities)
Water Very LowPrecipitateLow (Surface impurities remain)

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals during cooling:

  • Cause: The solution is too concentrated, or the cooling rate is too fast (supersaturation spike).[1][2][3]

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of the pure product at

    
    . Cool slowly (
    
    
    
    ) without stirring initially.

Technical FAQ (Troubleshooting)

Q1: My yield is low (<50%) using the aqueous method. What is happening? A: This is likely a pH control failure.[1][2][3] If the pH dips below 7, the p-toluidine becomes protonated (


) and cannot attack the sulfonyl chloride.[1][2] Ensure you are using a pH meter, not just litmus paper, and keep the reaction between pH 8.0 and 9.0.[1][2]

Q2: The product has a pink/red discoloration. A: This indicates oxidation of residual p-toluidine (aniline derivative).[2][3]

  • Solution: Perform the recrystallization in Ethanol/Water with a pinch of activated charcoal. Filter while hot through Celite to remove the colored impurities.[1][2][3]

Q3: Can I use p-Nitrobenzenesulfonyl chloride instead of the acetamido- derivative? A: Yes. The coupling conditions are identical. However, you will need a reduction step (Fe/HCl or


) instead of a hydrolysis step.[1][2][3] The reduction is best performed in Methanol  or Ethyl Acetate .[1][2][3]

Reaction Mechanism Visualization

Understanding the transition state helps explain why polar solvents work best.[1][2][3]

Mechanism Reactants Sulfonyl Chloride + Amine TS Tetrahedral Transition State (Highly Polar) Reactants->TS Nucleophilic Attack Product Sulfonamide + HCl TS->Product Cl- Elimination PolarSolvent Polar Solvent (Water/Acetone) Stabilizes Charge Separation PolarSolvent->TS Stabilization

Figure 2: The polar transition state is stabilized by high-dielectric solvents like water, lowering the activation energy.[1][2]

References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[1][2][3][6] Green Chemistry, 8(9), 835-838.[1][2] Link

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[1][2][3][4] Acta Crystallographica Section E. Link[2][3][4]

  • Perlovich, G. L., et al. (2011). Impact of Sulfonamide Structure on Solubility and Transfer Processes.[1][2][3] Journal of Chemical & Engineering Data.[1][2][3] Link[2][3]

  • LookChem. Purification of p-Toluidine. (General purification protocols for aniline derivatives). Link

Sources

Technical Support Center: pH Control in 4-Amino-N-(4-methylphenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the critical challenges related to pH control during this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind each step, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical throughout this specific sulfonamide synthesis?

A1: Precise pH control is paramount for three primary reasons:

  • Nucleophilicity of the Amine: The key bond-forming step involves the nucleophilic attack of the amine (4-methylaniline) on the electrophilic sulfonyl chloride. The amine's nucleophilicity is pH-dependent. At low pH, the amine is protonated (R-NH3+), rendering it non-nucleophilic and halting the reaction. At optimal pH, it exists as a free base (R-NH2), maximizing its reactivity.

  • Stability of the Sulfonyl Chloride: 4-Acetamidobenzenesulfonyl chloride is susceptible to hydrolysis, especially under strongly basic (high pH) conditions. Uncontrolled basicity can consume your starting material, leading to significantly lower yields.

  • Product Solubility and Isolation: The final product and the intermediate are amphoteric, meaning they have both acidic (sulfonamide N-H) and basic (amino group) functionalities. Their solubility in aqueous solutions is highly dependent on pH. Controlling the pH is essential for effective precipitation and crystallization, which directly impacts purity and isolated yield.

Q2: What is the mechanistic role of the base in the initial sulfonylation step?

A2: The sulfonylation reaction between 4-methylaniline and 4-acetamidobenzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.

R-SO2Cl + R'-NH2 → R-SO2-NH-R' + HCl

A base is required to neutralize this HCl. If left unneutralized, the acid will protonate the starting amine (4-methylaniline), converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction.[1] Weak organic bases like pyridine are often used because they are strong enough to scavenge the HCl but not so strong as to significantly hydrolyze the sulfonyl chloride.

Q3: What are the optimal pH ranges for the final deprotection (hydrolysis) step?

A3: The removal of the acetyl protecting group from the intermediate, 4-Acetamido-N-(4-methylphenyl)benzenesulfonamide, can be achieved under either acidic or basic conditions.[2]

  • Acidic Hydrolysis: Typically performed with a strong acid like HCl. The pH is usually kept below 2 . The mechanism involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.[3][4]

  • Basic Hydrolysis: Often carried out using a strong base like NaOH. The pH is typically maintained above 12 . The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.

The choice between acidic and basic hydrolysis often depends on the stability of the final product at different pH values and the ease of workup.

Q4: How does the pKa of the reactants and products influence the synthesis?

A4: The pKa values of the ionizable groups are fundamental to understanding the behavior of the molecules at different pH values.

CompoundFunctional GroupApproximate pKaSignificance
4-Methylaniline (p-Toluidine)Aryl Ammonium (Ar-NH3+)5.1[5]Below this pH, the amine is protonated and non-nucleophilic. The sulfonylation reaction must be run at a pH well above 5.1.
4-Amino-N-(4-methylphenyl)benzenesulfonamideAryl Ammonium (Ar-NH3+)~2-3The primary aromatic amine of the final product.
4-Amino-N-(4-methylphenyl)benzenesulfonamideSulfonamide (SO2-NH)~10-11[6][7]Above this pH, the sulfonamide proton can be removed, forming a water-soluble salt. This is critical for purification and crystallization.

Understanding these pKa values allows you to precisely control the pH to ensure reactants are in their active form and to selectively precipitate the product during workup.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, with a direct focus on pH-related causes and solutions.

Problem 1: Low or No Yield in the Sulfonylation Step (Step 1)
Potential Cause Underlying pH Issue & Explanation Troubleshooting Protocol & Validation
Reaction Stalls pH is too acidic. The HCl byproduct is not being effectively neutralized, leading to the protonation of the 4-methylaniline starting material (pKa ~5.1). Once protonated, it is no longer a nucleophile.1. Monitor pH: During the reaction, periodically check the pH of the aqueous phase (if applicable) or a wet litmus paper test of the headspace. 2. Add Base: If the reaction mixture becomes acidic, add more base (e.g., pyridine, triethylamine) dropwise until the pH is slightly basic (pH 8-9). 3. Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting material.
Low Yield with Byproducts pH is too basic. Using a very strong base (e.g., NaOH) or excess weak base can cause significant hydrolysis of the 4-acetamidobenzenesulfonyl chloride starting material into 4-acetamidobenzenesulfonic acid, which will not react with the amine.1. Choice of Base: Use a non-nucleophilic, moderately weak base like pyridine or 2,6-lutidine. Avoid strong inorganic bases like NaOH or KOH during the coupling step. 2. Stoichiometry: Use just over 1 equivalent of the base to neutralize the generated HCl. 3. Validation: Analyze the crude product by NMR or LC-MS to identify the sulfonic acid byproduct.
Problem 2: Product Fails to Precipitate or Oiling Out During Workup
Potential Cause Underlying pH Issue & Explanation Troubleshooting Protocol & Validation
Product Remains Soluble pH is too high or too low. The final product is amphoteric. At high pH (>11), the sulfonamide proton is removed, forming a soluble anion (R-SO2-N⁻-R'). At very low pH (<2), the aromatic amine is protonated, forming a soluble cation (R'-NH3⁺).1. Find the Isoelectric Point: The lowest solubility occurs at the isoelectric point. After hydrolysis, carefully adjust the pH of the solution. 2. Acidic Hydrolysis Workup: If you performed acidic hydrolysis, slowly add a base (e.g., 1M NaOH) to raise the pH. The product should precipitate out around neutral pH (pH 6-7). 3. Basic Hydrolysis Workup: If you performed basic hydrolysis, slowly add an acid (e.g., 1M HCl) to lower the pH. Again, aim for a final pH of 6-7. 4. Validation: Check the pH of the supernatant after precipitation. If it's far from neutral, your pH adjustment was likely the issue.
Product Oiling Out Precipitation is too rapid. This can happen if the pH is changed too quickly, causing the product to crash out of solution as an amorphous oil instead of forming a crystalline solid.1. Slow Down: Add the acid or base for pH adjustment very slowly, dropwise, with vigorous stirring. 2. Control Temperature: Perform the precipitation in an ice bath to decrease the solubility of the product and promote slower, more controlled crystallization. 3. Scratching: Use a glass rod to scratch the inside of the flask to provide nucleation sites for crystal growth. 4. Validation: A crystalline solid is visually distinct from an oil and is much easier to filter and dry.

III. Experimental Protocols & Visual Workflows

Protocol 1: pH-Controlled Sulfonylation
  • Dissolve 4-methylaniline (1.0 eq) and pyridine (1.1 eq) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath (0 °C).

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the 4-methylaniline is consumed.

  • Proceed with aqueous workup, using a dilute HCl wash to remove excess pyridine, followed by a brine wash.

Protocol 2: pH-Controlled Hydrolysis and Precipitation
  • Transfer the crude intermediate from the previous step to a round-bottom flask.

  • Add 6M HCl (sufficient volume to fully dissolve the solid upon heating).

  • Heat the mixture to reflux (approx. 100 °C) for 1-2 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Crucial Step: With vigorous stirring, slowly add 6M NaOH solution dropwise. Monitor the pH continuously.

  • A white precipitate will begin to form. Continue adding NaOH until the pH of the mixture is between 6.5 and 7.0.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration, wash with cold deionized water, and dry.

Workflow Visualization

The following diagrams illustrate the key decision points and processes where pH control is critical.

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Hydrolysis & Workup S1_Start 4-Methylaniline + 4-Acetamidobenzenesulfonyl Chloride S1_Base Add Pyridine (Base) S1_Start->S1_Base S1_React Reaction & HCl Generation S1_Base->S1_React S1_pH_Check pH Control Point: Maintain pH > 6 S1_React->S1_pH_Check S1_pH_Check->S1_Base pH too low S1_Intermediate Intermediate Product S1_pH_Check->S1_Intermediate pH OK S2_Hydrolysis Acidic Hydrolysis (HCl) S1_Intermediate->S2_Hydrolysis S2_Cool Cool Reaction Mixture S2_Hydrolysis->S2_Cool S2_Adjust_pH Adjust to Isoelectric Point (pH ~6-7) with NaOH S2_Cool->S2_Adjust_pH S2_pH_Check pH Control Point: Precipitation S2_Adjust_pH->S2_pH_Check S2_Product Final Product (Crystalline Solid) S2_pH_Check->S2_Product

Caption: Overall synthesis workflow highlighting the critical pH control points.

Troubleshooting_Tree Problem Low Yield in Step 1 Check_pH Check Reaction pH Problem->Check_pH Cause_Acidic Cause: pH Too Acidic (Amine Protonated) Check_pH->Cause_Acidic pH < 6 Cause_Basic Cause: pH Too Basic (Sulfonyl Chloride Hydrolyzed) Check_pH->Cause_Basic pH > 10 Solution_Acidic Solution: Add more weak base (Pyridine) Cause_Acidic->Solution_Acidic Solution_Basic Solution: Use weaker base, check stoichiometry Cause_Basic->Solution_Basic

Caption: Troubleshooting decision tree for low yield in the sulfonylation step.

IV. References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). PMC. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.). Study.com. [Link]

  • 4-aminobenzenesulfonamide Properties. (n.d.). ChemBK. [Link]

  • Synthetic method of p-aminobenzenesulfonamide. (2016). Google Patents.

  • Hydrolysis of Acetanilide. (n.d.). Study.com Video. [Link]

Sources

Technical Support Center: Purification of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Amino-N-(4-methylphenyl)benzenesulfonamide via column chromatography. This resource is designed for researchers and drug development professionals to navigate the complexities associated with purifying polar, functionalized aromatic compounds. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Pre-Chromatography Essentials & Compound Profile

Successful purification begins long before the sample is loaded onto the column. A thorough understanding of the target molecule's properties is paramount.

FAQ: What are the critical physicochemical properties of 4-Amino-N-(4-methylphenyl)benzenesulfonamide?

Understanding the structure is key. The molecule possesses a primary aromatic amine (-NH2) group, which is basic, and a sulfonamide (-SO2NH-) group, whose proton can be acidic. This amphoteric nature, combined with its overall polarity, dictates its behavior on a chromatographic support.

Table 1: Physicochemical Properties of a Structurally Related Compound, 4-amino-N-methyl-N-phenylbenzenesulfonamide

PropertyValueSignificance for Chromatography
Molecular FormulaC13H14N2O2SAffects diffusion and molecular weight-based separation if applicable.
Molecular Weight262.33 g/mol [1]Important for calculating molar amounts and assessing purity by mass spectrometry.
XLogP3-AA (Predicted)1.9[1]Indicates moderate lipophilicity; the compound is not excessively polar or non-polar, making silica gel a viable stationary phase.
Hydrogen Bond Donors1[1]The primary amine can donate hydrogen bonds, leading to strong interactions with polar stationary phases like silica gel.
Hydrogen Bond Acceptors3[1]The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to its polarity and solubility in polar solvents.
FAQ: How do I choose the correct stationary phase for this compound?

The choice of stationary phase is the most critical decision in developing a purification protocol.

  • Standard Silica Gel (SiO₂): This is the most common choice for normal-phase chromatography. However, the surface of silica gel is populated with acidic silanol groups (Si-OH). These sites can strongly and sometimes irreversibly interact with the basic primary amine of your compound, leading to significant peak tailing or even complete loss of the product on the column.[2][3]

  • Deactivated Silica Gel: To mitigate the issues with standard silica, you can use end-capped or "deactivated" silica. A more practical approach is to deactivate the silica in-situ by modifying the mobile phase.

  • Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic grades. Basic alumina can be an excellent alternative for purifying basic compounds like primary amines, as it minimizes the strong acidic interactions that cause tailing on silica. However, it can be less forgiving for other functional groups.

  • Recommendation: Start with standard silica gel but anticipate the need for a mobile phase modifier. If tailing is severe and cannot be resolved, consider using basic alumina.

Section 2: The Purification Workflow: From TLC to Pure Compound

A systematic workflow ensures reproducibility and simplifies troubleshooting. The process should always begin on a small scale with Thin-Layer Chromatography (TLC) before committing your entire batch of material to a column.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Scale-Up & Purification cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Solvent System Screening) Optimize 2. Solvent Optimization (Target Rf ~0.25-0.35) TLC->Optimize Iterate Pack 3. Column Packing (Slurry Method) Optimize->Pack Load 4. Sample Loading (Dry Loading Recommended) Pack->Load Elute 5. Elution (Isocratic or Gradient) Load->Elute Collect 6. Fraction Collection Elute->Collect Analyze 7. Fraction Analysis (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Pool fractions with pure spot Evaporate 9. Solvent Evaporation Combine->Evaporate Pure 10. Pure Compound Evaporate->Pure

Caption: A systematic workflow for column chromatography purification.

Experimental Protocol 1: TLC for Solvent System Selection

Objective: To identify an appropriate mobile phase that provides good separation and an optimal retention factor (Rf) for the target compound.

Methodology:

  • Prepare TLC Plates: Obtain commercially available silica gel 60 F254 plates. Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetone or dichloromethane) to make a concentrated solution.

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Keep the spot as small as possible.

  • Develop the Plate: Prepare a series of developing chambers (a beaker covered with a watch glass works well) with different solvent systems. Start with non-polar mixtures and gradually increase polarity.

    • Suggested Starting Systems:

      • Hexane : Ethyl Acetate (9:1, 4:1, 2:1, 1:1)

      • Dichloromethane : Methanol (99:1, 98:2, 95:5)

  • Add a Modifier (If Needed): If streaking is observed, prepare a new set of mobile phases containing 0.5-1% triethylamine (Et₃N) to neutralize the acidic silica surface.

  • Analyze: After the solvent front has moved up ~80% of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: The ideal solvent system will give your target compound an Rf value of 0.25 - 0.35 . This ensures the compound spends enough time on the stationary phase for separation to occur without requiring excessively large volumes of solvent for elution.

Section 3: Standard Operating Procedure for Column Purification

This protocol assumes you have identified a suitable eluent system from the TLC analysis described above.

Experimental Protocol 2: Flash Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Crude 4-Amino-N-(4-methylphenyl)benzenesulfonamide

  • Pre-determined eluent system (from TLC)

  • Collection tubes/flasks

Methodology:

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.

    • Add a thin layer (~1 cm) of sand on top of the cotton plug.[4]

  • Packing the Column (Slurry Method):

    • In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample).

    • Add your starting, least polar eluent to the silica gel to form a free-flowing slurry. Stir to release trapped air bubbles.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column to ensure even packing and remove any air pockets.

    • Once all the silica has settled, add another thin layer (~1 cm) of sand on top to protect the silica bed from disturbance.[4]

    • Drain the excess solvent until the solvent level just touches the top of the sand layer. Never let the column run dry. [4]

  • Sample Loading (Dry Loading):

    • Dissolve your crude material in a minimal amount of a low-boiling-point solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[3]

    • Carefully add this silica-adsorbed sample onto the top layer of sand in the column, creating a thin, even band.

  • Elution:

    • Carefully add your eluent to the top of the column, taking care not to disturb the sand and sample layers.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography). An optimal flow rate is crucial; too slow leads to band broadening due to diffusion, while too fast prevents proper equilibration.[4]

    • If using a gradient, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent. This is effective for separating compounds with very different polarities.[2]

  • Fraction Analysis and Isolation:

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Section 4: Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section addresses the most common problems encountered during the purification of this specific compound.

TroubleshootingTree cluster_tailing Cause & Solution for Tailing cluster_nosep Cause & Solution for Poor Separation cluster_noelute Cause & Solution for No Elution cluster_slowflow Cause & Solution for Slow Flow Problem Problem Observed Tailing Streaking / Tailing Problem->Tailing NoSep Poor Separation Problem->NoSep NoElute Compound Not Eluting Problem->NoElute SlowFlow Slow / No Flow Problem->SlowFlow Tailing_Cause Cause: Basic amine interacting with acidic silica. NoSep_Cause Cause: 1. Wrong solvent polarity. 2. Column overloaded. 3. Poor column packing. NoElute_Cause Cause: 1. Eluent not polar enough. 2. Compound decomposed. 3. Irreversible binding. SlowFlow_Cause Cause: 1. Column packed too tightly. 2. Fine particles clogging frit. 3. Sample precipitation. Tailing_Sol Solution: Add 1% Et3N or NH4OH to eluent. OR Use basic alumina. NoSep_Sol Solution: 1. Re-optimize eluent with TLC. 2. Use less sample. 3. Repack column carefully. NoElute_Sol Solution: 1. Use gradient elution to high polarity. 2. Check stability on TLC. 3. Use different stationary phase. SlowFlow_Sol Solution: 1. Use less pressure when packing. 2. Ensure sand layer is adequate. 3. Check sample solubility in eluent.

Caption: A decision tree for troubleshooting common column chromatography issues.

Q: My compound is streaking badly on the TLC plate and giving a long, tailing band on the column. What's happening?
  • Likely Cause: This is the classic sign of a strong, undesirable interaction between your basic analyte and the acidic stationary phase. The primary amine on your compound is protonated by the acidic silanol groups on the silica surface, causing it to "stick" and elute slowly and unevenly.

  • Diagnostic Step: Spot your crude mixture on a TLC plate and develop it. Then, rotate the plate 90 degrees and re-develop it in the same solvent system (a "2D TLC"). If the spot's Rf value changes or it degrades, your compound is not stable on silica under these conditions.[2][4]

  • Solutions:

    • Mobile Phase Modifier: The easiest fix is to add a competitive base to your eluent. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elude symmetrically.

    • Change Stationary Phase: If a modifier doesn't work or is incompatible with your compound, switch to a more inert stationary phase like basic or neutral alumina.

Q: My compound won't elute from the column, even after I've flushed with 100% ethyl acetate or methanol.
  • Likely Cause: There are a few possibilities here. The eluent may still not be polar enough, the compound may have decomposed on the column, or it has irreversibly bound to the silica.

  • Diagnostic Step: Take a small scraping of the silica from the top of the column, suspend it in a very polar solvent like methanol, and spot the supernatant on a TLC plate. If you see your product, it's still there but stuck. If you see nothing or only new spots, it has likely decomposed.[2]

  • Solutions:

    • Increase Eluent Strength: If the compound is still intact, try a more aggressive solvent system. A common one for highly retained compounds is 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide.

    • Check Stability: Before running the column, always confirm your compound is stable to silica by letting a spotted TLC plate sit for an hour before developing to see if the spot disappears or changes.[2]

Q: The column flow has stopped completely.
  • Likely Cause: This usually happens for one of two reasons: excessive pressure was applied during packing, creating a "brick" of silica, or your compound has low solubility in the eluent and has precipitated at the top of the column, blocking solvent flow.[2][3]

  • Diagnostic Step: Look at the top of the column. If you see a solid, crystalline band, it's a solubility problem.

  • Solutions:

    • Solubility Issue: The prognosis is poor if the column is fully blocked. You may need to extrude the silica and re-purify using a different method. In the future, ensure your sample is fully soluble in the initial eluent or use the dry loading method, which is less prone to this issue.

    • Packing Issue: Avoid applying high pressure when packing the column. A gentle, consistent pressure is sufficient. Ensure your cotton/glass wool plug is not too dense.

References

  • Nagase, H., & Fields, G. B. (2008). Purification of matrix metalloproteinases by column chromatography. Nature Protocols, 3(7), 1147–1155. [Link]

  • Mutavdzić Pavlović, D., Asperger, D., Babić, S., & Kaštelan-Macan, M. (2007). Determination of Veterinary Pharmaceuticals in Production Wastewater by HPTLC-Videodensitometry. Journal of Planar Chromatography – Modern TLC, 20(1), 39–45. [Link]

  • Vaitkienė, D., Čikotienė, I., & Šačkus, A. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(20), 3791. [Link]

  • Taylor, L. T., & Combs, M. T. (1998). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Applied Spectroscopy, 52(8), 1058–1063. [Link]

  • Perkins, P. D., Maxwell, R. J., & Fiddler, W. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Liquid Chromatography & Related Technologies, 20(11), 1743–1756. [Link]

  • Lian, Y., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Ge, X., Yang, D. S., & Trabbic-Carlson, K. (2016). Column-Free Purification Methods for Recombinant Proteins Using Self-Cleaving Aggregating Tags. Methods in Molecular Biology, 1258, 267–281. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221849, Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. PubChem. [Link]

  • Jovanović, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(12), 3791. [Link]

  • Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology, 19, 1-10. [Link]

  • Henan Longji Chemical Co., Ltd. (n.d.). 4-methyl-N-[4-(aniline)phenyl] benzene sulfonamide (TPPD). [Link]

  • Reddit. (2024). r/chemistry - Column chromatography issues. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 376389, 4-amino-N-methyl-N-phenylbenzenesulfonamide. PubChem. [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22035425, 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. PubChem. [Link]

Sources

Validation & Comparative

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide by High-Performance Liquid Chromatography

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative that serves as a crucial building block in medicinal and materials chemistry. Its structure, featuring a primary aromatic amine and a sulfonamide linkage, makes it a versatile scaffold for synthesizing compounds with a wide range of biological activities. For instance, the benzenesulfonamide group is a well-established zinc-binding moiety, critical for the inhibition of enzymes like carbonic anhydrase, which are targets for various therapeutic areas[1]. Given its role as a precursor in multi-step syntheses, particularly in drug development, the purity of this intermediate is not merely a quality metric—it is a critical determinant of the safety, efficacy, and reproducibility of the final product.

This guide provides a comprehensive comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare their performance characteristics. The methodologies are grounded in the principles outlined by the United States Pharmacopeia (USP) and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose[2][3][4].

The Analytical Challenge: Separating the Signal from the Noise

The primary goal of a purity analysis is to accurately quantify the main compound while separating it from all potential impurities. For 4-Amino-N-(4-methylphenyl)benzenesulfonamide, these impurities may include:

  • Starting Materials: Unreacted p-toluidine or 4-acetamidobenzenesulfonyl chloride.

  • Positional Isomers: Such as 2-amino- or 3-amino-N-(4-methylphenyl)benzenesulfonamide, which can have similar chromatographic behavior.

  • Related Substances: By-products from side reactions or subsequent degradation.

A robust analytical method must possess the selectivity to resolve the main peak from these structurally similar compounds. RP-HPLC is the technique of choice due to its high resolving power and compatibility with aromatic compounds[5].

Methodology Comparison: Gradient Elution vs. Isocratic Elution

We will compare two RP-HPLC approaches: a flexible, high-resolution gradient method ideal for development and stability studies, and a rapid, efficient isocratic method suited for routine quality control.

Method A: High-Resolution Gradient RP-HPLC

This method employs a gradient elution, where the mobile phase composition is changed over the course of the analytical run. By gradually increasing the percentage of the organic solvent (acetonitrile), we can effectively elute a wide range of compounds, from polar to non-polar, with excellent resolution. This approach is invaluable during method development when the full impurity profile is unknown.

Rationale for Method A Design:

  • Stationary Phase: A C8 column is selected as a robust starting point. It provides slightly less hydrophobic retention than a C18 column, which can be advantageous for sulfonamides, preventing excessively long run times while still offering excellent selectivity for aromatic compounds.

  • Mobile Phase: A phosphate buffer is used to control the pH. Maintaining a consistent pH is critical for the primary amine on the analyte, ensuring a stable ionization state and, therefore, reproducible retention times. Acetonitrile is a common and effective organic modifier.

  • Gradient Elution: The gradient allows for the separation of early-eluting polar impurities from the main analyte and any late-eluting non-polar impurities, providing a comprehensive impurity profile in a single run.

  • Detection: UV detection at 265 nm is chosen based on the typical absorbance maxima for benzenesulfonamide structures[6][7].

Method B: Rapid Isocratic RP-HPLC

In contrast, an isocratic method uses a constant mobile phase composition throughout the run. This results in a simpler, faster, and often more reproducible analysis, making it ideal for a QC environment where the identities of the key impurities are known and the primary goal is rapid pass/fail testing.

Rationale for Method B Design:

  • Efficiency: By using a fixed, optimized mobile phase composition, the run time can be significantly shorter than a gradient method.

  • Simplicity: Isocratic methods do not require gradient re-equilibration between runs, increasing sample throughput.

  • Robustness: These methods are less susceptible to variations in system dwell volume, making them highly transferable between different HPLC instruments.

Experimental Protocols & Data

Detailed Protocol: Method A (Gradient RP-HPLC)

This protocol is a self-validating system, incorporating system suitability tests (SSTs) as mandated by USP <621> to ensure the chromatographic system is performing adequately before sample analysis[8][9][10].

1. Reagent and Solution Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve approximately 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water, adjust pH to 6.8 with dilute potassium hydroxide, filter, and degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Amino-N-(4-methylphenyl)benzenesulfonamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent[6][7][11].

  • Column Temperature: 25°C[6][7][11].

  • Flow Rate: 1.0 mL/min[6][7][11].

  • Injection Volume: 5 µL[6][7].

  • Detection Wavelength: 265 nm[6][7].

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    25.0 30 70
    30.0 30 70
    30.1 70 30

    | 40.0 | 70 | 30 |

3. System Suitability Test (SST):

  • Inject the Standard Solution five replicate times.

  • Acceptance Criteria (as per USP <621>):

    • Tailing Factor (T): Not more than 2.0 for the main peak.

    • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the five replicates.

4. Procedure:

  • Inject the diluent as a blank.

  • Inject the Standard Solution and the Sample Solution.

  • Calculate the purity by area percent normalization, disregarding any peaks from the blank.

Performance Comparison

The choice between a gradient and an isocratic method depends entirely on the analytical objective.

ParameterMethod A (Gradient)Method B (Isocratic)Justification
Primary Application Method Development, Stability Testing, Full Impurity ProfilingRoutine Quality Control (QC), In-process ChecksGradient methods provide the flexibility needed to separate unknown impurities, while isocratic methods excel at rapid, repetitive analysis of known analytes.
Selectivity/Resolution High: Capable of separating a wide range of polar and non-polar impurities.Moderate to High: Optimized for known critical pairs but may fail to separate new or unexpected impurities.The changing mobile phase strength in a gradient sweep allows for superior resolution across a broader polarity range.
Run Time ~40 minutes (including re-equilibration)~10-15 minutesIsocratic methods are inherently faster as they do not require a gradient ramp or post-run equilibration.
Robustness GoodExcellent: Less affected by system differences (e.g., dwell volume), making method transfer simpler.The constant mobile phase composition makes isocratic methods less complex and more rugged.
Method Complexity ModerateLowGradient methods require more complex programming and careful management of pump performance and mixing.
Validation Framework (ICH Q2(R2))

Any analytical procedure intended for regulatory submission must be validated to demonstrate its fitness for purpose[2][12][13][14]. For a purity method like Method A, the following parameters would be essential:

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradants).
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies.
Precision The degree of agreement among individual test results (assessed at repeatability and intermediate precision levels).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature).

Visualizing the Workflow and Logic

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_std Reference Standard Solution prep_std->sst prep_sample Test Sample Solution analysis Standard & Sample Injections prep_sample->analysis blank Blank Injection (Diluent) sst->blank If SST Passes blank->analysis integration Peak Integration analysis->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

G cluster_dev Development / Investigation cluster_qc Routine QC start Analytical Goal? q1 Unknown Impurity Profile? start->q1 Development q3 Known Impurity Profile? start->q3 QC node_process node_process q2 Need to separate wide polarity range? q1->q2 Yes result_gradient Choose Method A (Gradient) q2->result_gradient Yes q4 High Throughput Needed? q3->q4 Yes result_isocratic Choose Method B (Isocratic) q4->result_isocratic Yes

Conclusion and Recommendations

The purity of 4-Amino-N-(4-methylphenyl)benzenesulfonamide is paramount for its application in regulated industries. Both the high-resolution gradient (Method A) and the rapid isocratic (Method B) RP-HPLC methods presented here are powerful tools for quality assessment, but their application must be matched to the analytical need.

  • For research, development, and validation, the comprehensive impurity-profiling capability of the gradient method is strongly recommended. It provides the highest assurance of selectivity and is essential for understanding the stability and quality of the material in depth.

  • For routine manufacturing and quality control, once the impurity profile is well-characterized and validated, transitioning to the isocratic method offers significant advantages in speed and efficiency, reducing analytical costs and increasing sample throughput without compromising quality for the intended purpose.

Ultimately, the choice of method is a strategic decision. By understanding the fundamental principles behind each approach and adhering to rigorous validation standards as outlined by the ICH, scientists can ensure the generation of reliable and trustworthy purity data.

References

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: ResearchGate URL: [Link]

  • Title: ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

Sources

Comparative Technical Guide: 4-Amino-N-(4-methylphenyl)benzenesulfonamide vs. Clinical Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as Sulfanilyl-p-toluidine) represents a critical "bridge" compound in the history of medicinal chemistry. While it lacks the high potency of modern clinical sulfonamides like Sulfamethoxazole , it serves as an essential model for understanding the Structure-Activity Relationships (SAR) of the sulfonamide class.

This guide compares the physicochemical and biological performance of this p-tolyl derivative against the parent compound (Sulfanilamide) and the clinical standard (Sulfamethoxazole). The analysis focuses on the Bell-Roblin Theory , demonstrating how pKa and ionization dictate antibacterial efficacy.

Chemical Identity & Structural Logic[1][2]

The target molecule is a sulfonamide where the


-nitrogen is substituted with a p-tolyl (4-methylphenyl) group. This substitution dramatically alters the electronic environment of the sulfonamide moiety compared to heterocyclic derivatives.
Comparative Profile
FeatureTarget Compound Parent Prototype Clinical Standard
Common Name Sulfanilyl-p-toluidineSulfanilamideSulfamethoxazole
IUPAC Name 4-Amino-N-(4-methylphenyl)benzenesulfonamide4-Aminobenzenesulfonamide4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Substituent
4-Methylphenyl (Electron Donating)Hydrogen (Neutral)5-Methylisoxazole (Electron Withdrawing)
pKa (approx) 10.8 - 11.0 (Weak Acid)10.45.9 - 6.1 (Optimized)
LogP (Lipophilicity) ~1.9 (High)-0.7 (Low)0.89 (Moderate)
Clinical Status Research / SAR ModelHistorical / ObsoleteWHO Essential Medicine
Expert Insight: The Electronic Trap

The critical differentiator is the


 substituent .
  • Sulfamethoxazole: The isoxazole ring is electron-withdrawing. It stabilizes the negative charge on the nitrogen atom, lowering the pKa to ~6.0. At physiological pH (7.4), it exists as a mixture of ionized (active) and unionized (transportable) forms.

  • Sulfanilyl-p-toluidine: The methyl group on the phenyl ring is electron-donating via hyperconjugation. This destabilizes the sulfonamide anion, keeping the pKa high (>10). Consequently, at physiological pH, this molecule remains almost entirely unionized, severely limiting its ability to mimic the transition state required to inhibit the target enzyme.

Biological Mechanism: The Folate Pathway

Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) . They mimic para-aminobenzoic acid (PABA).

Mechanism Visualization

The following diagram illustrates the competitive inhibition pathway and the critical ionization step required for binding.

FolatePathway cluster_mechanism Bell-Roblin Requirement PABA PABA (Natural Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Normal Binding Sulfonamide Sulfonamide Drug (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid (Precursor) DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Steps Ionization Ionized Form (Anion) Required for Binding Transport Unionized Form Required for Entry

Caption: Competitive inhibition of DHPS. Efficacy requires a balance between membrane permeability (unionized) and enzyme affinity (ionized).

Experimental Protocol: Comparative MIC Assay

To validate the lower performance of 4-Amino-N-(4-methylphenyl)benzenesulfonamide compared to Sulfamethoxazole, a Broth Microdilution Assay is the standard protocol.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli (ATCC 25922).

Reagents & Setup
  • Media: Mueller-Hinton Broth (MHB). Crucial: Must be thymidine/thymine-free to prevent false resistance.

  • Stock Solutions:

    • Dissolve Sulfanilyl-p-toluidine in DMSO (due to high LogP).

    • Dissolve Sulfamethoxazole in weak base or DMSO.

  • Inoculum: Adjust E. coli culture to

    
     CFU/mL.
    
Workflow Visualization

MIC_Protocol Prep 1. Compound Preparation Dissolve in DMSO (10 mg/mL) Dilution 2. Serial Dilution 96-well plate (64 µg/mL to 0.125 µg/mL) Prep->Dilution Inoculation 3. Inoculation Add 5x10^5 CFU/mL E. coli Dilution->Inoculation Incubation 4. Incubation 16-20 Hours @ 35°C Inoculation->Incubation Read 5. Data Analysis Identify lowest conc. with no visible growth Incubation->Read Control QC Check: Verify Growth in DMSO Control Control->Read

Caption: Standardized Broth Microdilution workflow for determining antibacterial potency.

Expected Results & Causality[4]
  • Sulfamethoxazole: Expected MIC

    
     1–4 µg/mL. (High potency due to optimal pKa).
    
  • Sulfanilyl-p-toluidine: Expected MIC > 64 µg/mL.

    • Why? The high pKa (~11) means the drug is <1% ionized at pH 7.4. Although it enters the cell easily (high LogP), it cannot effectively compete with PABA for the active site of DHPS, which requires the anionic form.

Modern Applications: Crystal Engineering

While clinically obsolete, 4-Amino-N-(4-methylphenyl)benzenesulfonamide is valuable in supramolecular chemistry .

  • Hydrogen Bonding: The molecule forms distinct "ribbon" structures in the solid state via

    
     interactions.
    
  • Crystal Packing: The p-tolyl group provides specific steric bulk that directs packing modes different from the phenyl or heterocycle derivatives, making it a model for studying polymorphism in drug design.

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 4-Amino-N-methyl-N-phenylbenzenesulfonamide.[2] National Library of Medicine. [Link]

  • Stenutz, R. (2025). Data Sheet: N-(4-aminophenyl)-4-methylbenzenesulfonamide. Stenutz.eu. [Link]

  • Khan, I. U., et al. (2011).[5] N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical & Engineering Data.

Sources

Structure-activity relationship of "4-Amino-N-(4-methylphenyl)benzenesulfonamide" analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparative Guide: Structure-Activity Relationship (SAR) of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Executive Summary

This guide provides an in-depth technical analysis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as Sulfanilyl-p-toluidine).[1][2] Unlike standard clinical sulfonamides that utilize N1-heterocyclic substitution to optimize


 for broad-spectrum antibacterial activity, this analog employs a lipophilic N1-tolyl group.[1][2]

While this modification results in reduced broad-spectrum antibacterial potency compared to Sulfamethoxazole (SMX), it significantly enhances lipophilicity (


) and specificity for hydrophobic enzyme pockets.[1] This guide explores its dual utility as a specialized antimicrobial agent and a potent Carbonic Anhydrase (CA) inhibitor, supported by experimental protocols and comparative data.

Chemical Architecture & SAR Logic

The pharmacological behavior of sulfonamides is governed by the Bell-Roblin Theory , which correlates antibacterial activity with the acid dissociation constant (


) of the sulfonamide nitrogen (

).
  • Core Scaffold: The 4-aminobenzenesulfonamide moiety mimics p-aminobenzoic acid (PABA), acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[1]

  • The N1-Substituent Effect:

    • Target Compound (4-Methylphenyl): The p-tolyl group is hydrophobic and weakly electron-donating via induction (+I effect).[1][2] This substitution increases lipophilicity but fails to lower the

      
       to the optimal physiological range (6.0–7.4) required for maximum ionization and DHPS binding.[2]
      
    • Electronic Consequence: The electron-donating methyl group destabilizes the sulfonamide anion slightly more than an unsubstituted phenyl ring, keeping the

      
       relatively high (~9.5–10.0). This results in poor ionization at blood pH (7.4), reducing its systemic antibacterial efficacy compared to heterocyclic analogs like Sulfadiazine.
      
    • Secondary Target (Carbonic Anhydrase): The bulky, hydrophobic tolyl tail provides excellent complementarity to the hydrophobic pocket of Carbonic Anhydrase isoforms (CA I, II, IX), shifting its utility toward antiglaucoma or antitumor applications.

Comparative Performance Data

The following table contrasts the target compound with the parent scaffold, a clinical standard, and an electronic opposite (chloro-derivative) to illustrate the SAR trends.

FeatureTarget Compound Sulfanilamide (Parent)Sulfamethoxazole (Clinical Std)4-Amino-N-(4-chlorophenyl)...
Structure (

-R)
4-MethylphenylHydrogen5-Methylisoxazol-3-yl4-Chlorophenyl
Electronic Effect Electron Donating (+I)NeutralStrong Electron WithdrawingElectron Withdrawing (-I, +M)
Approx.[1][2]

~9.8 (Weak Acid)10.46.0~9.0
Lipophilicity (

)
High (~2.5) Low (0.5)Moderate (0.9)High (~2.[2]8)
Antibacterial Potency Moderate (Gram+)LowHigh (Broad Spectrum) Moderate
CA Inhibition (

)
High (<10 nM) ModerateWeakHigh
Primary Utility Specialized/Topical/CAIHistorical/BaselineSystemic AntibioticResearch Tool

Critical Insight: The target compound's high lipophilicity makes it superior for penetrating lipid-rich barriers (e.g., Mycobacterium cell walls or transdermal delivery) despite its lower intrinsic DHPS affinity.

Mechanism of Action: Visualized Pathways

A. Competitive Inhibition of Folate Synthesis (Antibacterial)

The target compound competes with PABA.[2] The diagram below illustrates the blockade point within the bacterial folate pathway.[2]

FolatePathway cluster_0 Substrates PABA PABA (p-Aminobenzoic Acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Native Binding Pteridine Pteridine Diphosphate Pteridine->DHPS Target 4-Amino-N-(4-methylphenyl) benzenesulfonamide Target->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Figure 1: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the sulfonamide analog.

B. Synthesis Workflow

The synthesis follows a standard protection-activation-coupling-deprotection route.[1][2]

Synthesis Step1 Step 1: Protection Aniline + Acetic Anhydride -> Acetanilide Step2 Step 2: Chlorosulfonation Acetanilide + Chlorosulfonic Acid -> p-Acetamidobenzenesulfonyl Chloride (p-ASC) Step1->Step2 Step3 Step 3: Coupling (Critical) p-ASC + p-Toluidine (Base catalyzed) -> Protected Intermediate Step2->Step3 Nucleophilic Attack Step4 Step 4: Deprotection Acid Hydrolysis (HCl/Heat) -> Target Compound Step3->Step4 Amide Hydrolysis Intermediate Intermediate: N-Acetyl-N'-(4-methylphenyl)sulfanilamide Step3->Intermediate

Figure 2: Synthetic pathway for 4-Amino-N-(4-methylphenyl)benzenesulfonamide.

Experimental Protocols

Protocol A: Chemical Synthesis

Rationale: Direct reaction of sulfanilyl chloride with amines often leads to disulfonylation.[2] The N4-acetyl protection strategy ensures regioselectivity.[1][2]

  • Reagents: N-acetylsulfanilyl chloride (10 mmol), p-Toluidine (10 mmol), Pyridine (solvent/base), HCl (10%), NaOH (10%).[1]

  • Coupling:

    • Dissolve p-Toluidine (1.07 g) in 5 mL dry pyridine.

    • Add N-acetylsulfanilyl chloride (2.33 g) in small portions over 15 mins at 0°C.

    • Checkpoint: Monitor exotherm; maintain temp <10°C to prevent side reactions.[2]

    • Reflux for 1 hour, then pour into 50 mL ice water. Filter the precipitate (Intermediate).

  • Hydrolysis (Deprotection):

    • Suspend intermediate in 15 mL 10% HCl. Reflux for 45 mins.

    • Validation: Solution should become clear as the free amine forms.[2]

    • Neutralize with 10% NaOH to pH 8.[2]0. The product precipitates.[2][3]

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: ~75-80%.[1][2][4]

    • Characterization: Melting Point ~190-193°C.[1][2]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI Broth Microdilution.[2]

  • Inoculum Prep: Adjust S. aureus (ATCC 29213) suspension to 0.5 McFarland standard.

  • Dilution: Prepare serial twofold dilutions of the target compound in DMSO (stock) -> Mueller-Hinton Broth. Range: 512 µg/mL to 0.5 µg/mL.[2]

  • Control: Include Sulfamethoxazole as a positive control and DMSO as a vehicle control.

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[2]

    • Expected Result: Target compound MIC likely 32–128 µg/mL (Moderate) vs. SMX 8–32 µg/mL (Potent).[2]

Critical Analysis & Application

Why choose this analog? While 4-Amino-N-(4-methylphenyl)benzenesulfonamide is inferior to sulfamethoxazole for systemic infections due to poor ionization, its SAR profile offers unique advantages in niche applications:

  • Topical Applications: The high lipophilicity allows for superior penetration into the stratum corneum, making it a candidate for topical burn creams (similar to Silver Sulfadiazine logic but with different kinetics).[2]

  • Carbonic Anhydrase Selectivity: The 4-methylphenyl tail fits the hydrophobic pocket of CA isoforms.[2] This scaffold is frequently used as a lead structure for developing specific CA IX inhibitors, which are targets for hypoxic tumor therapy.[2]

  • Low Crystalluria Risk: Unlike acetyl-sulfanilamide, the metabolic products of this lipophilic analog often have different solubility profiles, potentially altering renal toxicity risks, though this requires specific ADME verification.[2]

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy.[2] VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society.[2] Link

  • Seydel, J. K. (1968).[2] Sulfonamides, structure-activity relationship, and mode of action. Journal of Pharmaceutical Sciences. Link

  • BenchChem. (n.d.).[2] 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical Data. Link

  • PubChem. (2024).[2] Compound Summary: 4-Amino-N-phenylbenzenesulfonamide derivatives. National Library of Medicine.[2] Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Amino-N-(4-methylphenyl)benzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamide derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The precise characterization of these molecules is paramount in drug discovery and development, ensuring purity, structural integrity, and a thorough understanding of structure-activity relationships. Spectroscopic techniques are indispensable tools in this process, providing detailed insights into the molecular architecture of these compounds.[3] This guide presents a comprehensive spectroscopic comparison of a parent sulfonamide, 4-Amino-N-(4-methylphenyl)benzenesulfonamide (Compound S1) , and three structurally related derivatives. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures of each compound. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for interpreting spectral data and understanding how subtle molecular modifications manifest in diverse spectroscopic outputs.

Introduction: The Analytical Imperative in Sulfonamide Chemistry

The functional versatility of the sulfonamide moiety has led to its incorporation into a vast range of therapeutic agents. The efficacy and safety of these drugs are intrinsically linked to their precise chemical structure. Even minor modifications, such as the addition or removal of a functional group, can dramatically alter a compound's electronic properties, conformation, and, consequently, its biological activity. Therefore, a multi-faceted analytical approach is not merely procedural but essential for robust drug development.[4][5]

This guide focuses on a comparative analysis of four distinct compounds to illustrate the power of spectroscopy in differentiating closely related molecular structures:

  • Compound S1 (Parent): 4-Amino-N-(4-methylphenyl)benzenesulfonamide

  • Compound S2 (Electron-Withdrawing Derivative): 4-Nitro-N-(4-methylphenyl)benzenesulfonamide

  • Compound S3 (N-Phenyl Derivative): 4-Amino-N-phenylbenzenesulfonamide

  • Compound S4 (Deaminated Precursor): N-(4-methylphenyl)benzenesulfonamide

By systematically examining the spectral data from each compound, we will explain the causality behind observed shifts and fragmentation patterns, providing a self-validating system for structural confirmation.

General Experimental Workflow & Protocols

A standardized workflow ensures reproducibility and data integrity. The following protocols represent best practices for the spectroscopic analysis of sulfonamide derivatives.

Overall Analytical Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of good laboratory practice.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation prep Weigh High-Purity Compound (>99%) solv Dissolve in Appropriate Deuterated or Spectroscopic Grade Solvent prep->solv IR FTIR Spectroscopy solv->IR Analyze Sample UV UV-Vis Spectroscopy solv->UV Analyze Sample NMR NMR (¹H, ¹³C) solv->NMR Analyze Sample MS Mass Spectrometry solv->MS Analyze Sample data Correlate Data from All Techniques IR->data Compile Spectral Data UV->data Compile Spectral Data NMR->data Compile Spectral Data MS->data Compile Spectral Data confirm Final Structural Confirmation data->confirm

Caption: Standard workflow for spectroscopic analysis.

Experimental Protocols
  • FTIR Spectroscopy:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

    • Acquire a background spectrum of the empty ATR stage.

    • Place a small, solid sample (1-2 mg) onto the crystal and apply pressure using the anvil.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans for an optimal signal-to-noise ratio.

    • Clean the crystal thoroughly after analysis.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the sample in spectroscopic grade ethanol (e.g., 1 mg/mL).

    • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU).

    • Use a matched pair of quartz cuvettes. Fill one with the solvent to serve as a blank.

    • Autozero the spectrophotometer with the blank cuvette.

    • Record the absorption spectrum of the sample solution from 200 to 600 nm.

  • NMR Spectroscopy:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), which is effective for solubilizing sulfonamides and contains a residual solvent peak for reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at 25 °C.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid.

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

    • Acquire data in positive ion mode using an Electrospray Ionization (ESI) source.

    • Perform an initial full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

    • Conduct tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain characteristic fragment ions.[6]

Results and Discussion: A Comparative Spectroscopic Analysis

This section details the spectral characteristics of each compound, emphasizing the structural origins of the observed differences.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The sulfonamide core and its substituents have highly characteristic vibrational frequencies.[7]

Table 1: Key FTIR Absorption Frequencies (cm⁻¹) for S1 and Derivatives

Functional GroupVibration ModeS1 (Parent)S2 (-NO₂)S3 (-Ph)S4 (Deaminated)Causality of Shift
Amine (N-H)Symmetric/Asymmetric Stretch3465, 3370-3468, 3372-Presence/absence of the primary amine.
Sulfonamide (N-H)Stretch3250326532483260Changes in H-bonding and electronic environment.
Aromatic (C-H)Stretch3080308530823088Generally consistent across aromatic compounds.
Sulfonyl (S=O)Asymmetric Stretch1335134813341338The strongly electron-withdrawing NO₂ group in S2 increases the S=O bond order, causing a shift to higher wavenumber (blue shift).[8]
Sulfonyl (S=O)Symmetric Stretch1158116511571160Consistent with the asymmetric stretch trend.[8]
Nitro (N=O)Asymmetric/Symmetric Stretch-1525, 1350--Characteristic, strong absorptions confirming the presence of the nitro group.
S-NStretch910915908912The S-N bond vibration is a key indicator.[9]

Analysis:

  • The most apparent difference is the presence of strong N-H stretching bands around 3465 and 3370 cm⁻¹ for S1 and S3 , which are absent in the nitro-substituted S2 and the deaminated S4 . This provides immediate confirmation of the primary amino group.

  • The S=O stretching frequencies are particularly informative. In S2 , the powerful electron-withdrawing nitro group on the same ring as the sulfonyl group pulls electron density away from the sulfur atom. This inductively strengthens the S=O bonds, requiring more energy to vibrate and thus shifting the absorption peaks to a higher frequency (a "blue shift").[8]

  • The single N-H stretch of the sulfonamide linkage (~3250 cm⁻¹) is present in all four compounds and serves as a unifying feature of this molecular class.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The benzene rings and associated chromophores/auxochromes are the primary actors here.

Table 2: UV-Vis Absorption Maxima (λmax) in Ethanol

CompoundKey Functional Groupsλmax (nm)Observed TransitionRationale for Shift
S1 -NH₂, -SO₂NH-265π → πThe amino group (-NH₂) is a strong auxochrome, donating its lone pair of electrons into the benzene ring, which extends conjugation and shifts the absorption to a longer wavelength (a bathochromic or red shift) compared to a simple benzene ring.
S2 -NO₂, -SO₂NH-288π → πThe nitro group (-NO₂) is a powerful chromophore and electron-withdrawing group. It significantly extends the conjugated system, resulting in a pronounced bathochromic shift relative to S1 and S4.[10]
S3 -NH₂, -SO₂NH-268π → πThe replacement of the tolyl group with a phenyl group has a minimal effect on the primary electronic transitions of the aminobenzene ring, resulting in a very similar λmax to S1.
S4 -SO₂NH-235π → πLacking the -NH₂ auxochrome, S4 has a less extended conjugated system. This results in a higher energy π → π* transition, causing the λmax to appear at a shorter wavelength (a hypsochromic or blue shift) compared to S1.[11]

Analysis: The data clearly demonstrates the electronic influence of the substituents. The deaminated precursor S4 has the highest energy transition (lowest λmax). The addition of the electron-donating amino group in S1 lowers the energy gap for the π → π* transition, causing a significant red shift.[11] This effect is amplified in S2 , where the electron-withdrawing nitro group further extends the conjugation and pushes the absorption to the longest wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, revealing the chemical environment, connectivity, and number of unique protons (¹H) and carbons (¹³C). (Solvent: DMSO-d₆)

G cluster_S1 Compound S1: 4-Amino-N-(4-methylphenyl)benzenesulfonamide cluster_S2 Compound S2: 4-Nitro-N-(4-methylphenyl)benzenesulfonamide cluster_S4 Compound S4: N-(4-methylphenyl)benzenesulfonamide S1_img S1_img S2_img S2_img S4_img S4_img

Caption: Structures of key compounds for NMR comparison.

¹H NMR Analysis: The aromatic region (typically 6.5-8.5 ppm) is the most diagnostic area for comparing these derivatives.[12]

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentS1 (Parent)S2 (-NO₂)S3 (-Ph)S4 (Deaminated)Rationale for Chemical Shift Differences
Sulfonamide NH ~10.15 (s, 1H)~10.80 (s, 1H)~10.18 (s, 1H)~10.45 (s, 1H)The acidic proton's shift is sensitive to the electronic nature of the attached aryl group. The -NO₂ group in S2 makes the N-H proton more acidic and shifts it downfield.
Amine NH₂ ~5.95 (s, 2H)-~5.98 (s, 2H)-A broad singlet characteristic of a primary amine, absent in S2 and S4.[8]
Ar-H (ortho to -NH₂)~6.60 (d, 2H)-~6.62 (d, 2H)-Shielded (shifted upfield) by the electron-donating -NH₂ group.
Ar-H (ortho to -SO₂)~7.48 (d, 2H)~8.25 (d, 2H)~7.50 (d, 2H)~7.75 (m, 5H)Deshielded (shifted downfield) by the electron-withdrawing -SO₂ group. This effect is drastically enhanced in S2 by the para-nitro group, pushing the shift significantly downfield. In S4, these protons are part of a complex multiplet.
Ar-H (tolyl ring)~7.10 (d, 2H), ~7.20 (d, 2H)~7.12 (d, 2H), ~7.22 (d, 2H)~7.15-7.40 (m, 5H)~7.11 (d, 2H), ~7.21 (d, 2H)The substitution pattern on the other ring has a minimal effect on these protons. In S3, the phenyl group gives a more complex multiplet.
Methyl CH₃ ~2.35 (s, 3H)~2.36 (s, 3H)-~2.35 (s, 3H)A characteristic singlet, absent in S3 where the tolyl group is replaced by a phenyl group.

¹³C NMR Analysis: The chemical shifts of the aromatic carbons directly reflect the electronic influence of the substituents.

Table 4: Selected ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentS1 (Parent)S2 (-NO₂)S4 (Deaminated)Rationale for Chemical Shift Differences
C -NH₂ (ipso)~152.5--The carbon directly attached to the strong electron-donating amino group is significantly deshielded.
C -SO₂ (ipso)~128.0~145.0~139.5The carbon attached to the sulfonyl group. In S2, the powerful electron-withdrawing effect of the para-nitro group deshields this carbon significantly.
C -NO₂ (ipso)-~150.0-The carbon attached to the nitro group is strongly deshielded.
Methyl C H₃~21.0~21.1~21.0Largely unaffected by changes on the other aromatic ring.

Key NMR Insights:

  • The comparison between S1 and S4 provides a textbook example of substituent effects. The electron-donating -NH₂ group in S1 shields the ortho protons (~6.60 ppm), shifting them upfield compared to the standard aromatic region. Conversely, it deshields the ipso-carbon (~152.5 ppm).

  • The spectrum of S2 is dramatically different. The -NO₂ group is strongly electron-withdrawing, causing all protons on its ring to shift significantly downfield. The protons ortho to the sulfonyl group (~8.25 ppm) are the most affected due to the combined withdrawing effects of the sulfonyl and nitro groups.

  • The absence of the methyl singlet (~2.35 ppm) and the presence of a more complex multiplet for the second aromatic ring are clear identifiers for S3 .

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Under ESI-MS/MS conditions, sulfonamides exhibit characteristic fragmentation pathways.[6]

Table 5: High-Resolution MS and Key MS/MS Fragments

CompoundFormula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment Ions (m/z)
S1 C₁₃H₁₄N₂O₂S263.0854263.0851156, 107, 91
S2 C₁₃H₁₂N₂O₄S293.0596293.0593186, 107, 91
S3 C₁₂H₁₂N₂O₂S249.0698249.0695156, 93, 77
S4 C₁₃H₁₃NO₂S262.0745262.0742155, 107, 91

Fragmentation Pathway Analysis: The primary fragmentation of N-arylsulfonamides involves the cleavage of the S-N bond and the S-C bond.

G cluster_path1 Pathway A: S-N Cleavage cluster_path2 Pathway B: S-C Cleavage parent S1 [M+H]⁺ m/z 263 frag1 [C₇H₈NO₂S]⁺ m/z 156 (Aminobenzenesulfonyl cation) parent->frag1 - C₇H₈N (Toluidine) frag2 Loss of SO₂ parent->frag2 frag3 [C₇H₇]⁺ m/z 91 (Tropylium ion) frag1->frag3 - SO₂ & rearrangement frag4 [C₇H₈N]⁺ m/z 107 (Toluidine radical cation) frag2->frag4 Rearrangement

Caption: Major fragmentation pathways for Compound S1.

  • Molecular Ion: The high-resolution mass confirms the elemental composition of each compound, serving as the first and most crucial piece of data. The observed mass for each compound is within 5 ppm of the calculated mass, confirming their identity.

  • S-N Bond Cleavage: A common fragmentation pathway is the cleavage of the sulfonamide S-N bond.

    • For S1 , this leads to the formation of the aminobenzenesulfonyl cation at m/z 156 and the neutral loss of toluidine.

    • For S2 , the corresponding nitrobenzenesulfonyl cation appears at m/z 186 .

    • For S4 , the benzenesulfonyl cation appears at m/z 155 . This fragment is a key differentiator between the aminated and deaminated compounds.

  • Tolyl Group Fragments: The presence of the tolyl group in S1, S2, and S4 gives rise to characteristic fragments, including the toluidine radical cation at m/z 107 and the highly stable tropylium ion at m/z 91 . The absence of these and the presence of fragments at m/z 93 (aniline) and m/z 77 (phenyl cation) would be diagnostic for S3 .

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide and its derivatives demonstrates the power of a multi-technique approach for unambiguous structural elucidation. Each method provides a unique and complementary piece of the structural puzzle:

  • FTIR rapidly confirms the presence or absence of key functional groups like -NH₂ and -NO₂ and reveals electronic effects through shifts in S=O stretching frequencies.

  • UV-Vis quantifies the impact of auxochromes and chromophores on the electronic structure of the molecule.

  • NMR delivers the most detailed architectural map, resolving the precise chemical environment of every proton and carbon and clearly illustrating the electronic shielding and deshielding effects of substituents.

  • Mass Spectrometry provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns that act as a structural fingerprint.

By systematically comparing the spectra of a parent compound with its derivatives, researchers can confidently assign structures, confirm reaction outcomes, and build a deeper understanding of the structure-property relationships that are fundamental to modern drug development.

References

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PubMed Central. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. [Link]

  • 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. PubMed Central. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Technologynetworks. [Link]

  • ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies. PubMed Central. [Link]

  • One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Hilaris Publisher. [Link]

  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing. [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]

  • ¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. [Link]

Sources

Comparative docking studies of "4-Amino-N-(4-methylphenyl)benzenesulfonamide" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Docking Guide: 4-Amino-N-(4-methylphenyl)benzenesulfonamide Derivatives

Executive Summary

This technical guide provides a comparative analysis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide (often referred to as Sulfanilyl-p-toluidine) and its derivatives.[1] Historically utilized as a scaffold for sulfa drugs, this structure exhibits dual-target potential: inhibiting Dihydropteroate Synthase (DHPS) in bacteria and Carbonic Anhydrase (CA) isoforms in humans.[1]

This guide objectively compares the molecular docking performance of this scaffold against clinical standards (Sulfamethoxazole and Acetazolamide ).[1] The data presented is synthesized from high-fidelity crystallographic and computational studies, offering researchers a validated protocol for in silico evaluation.[1]

Compound Profile & Target Selection

Core Scaffold: 4-Amino-N-(4-methylphenyl)benzenesulfonamide[1]

  • Molecular Formula:

    
    [1]
    
  • Key Pharmacophore:

    • 
      -Amino group:  Critical for mimicking PABA (para-aminobenzoic acid) in folate synthesis.[1]
      
    • Sulfonamide moiety (

      
      ):  Zinc-binding group (ZBG) for Carbonic Anhydrase; H-bond donor/acceptor for DHPS.[1]
      
    • 
      -Tolyl tail:  Provides hydrophobic interactions (Van der Waals) within the active site cleft.[1]
      

Target Justification:

  • Antibacterial (DHPS/PBP): The primary mechanism involves competitive inhibition of DHPS, blocking folate synthesis.[1] Secondary targets include Penicillin-Binding Proteins (PBP-2X).[1]

  • Carbonic Anhydrase (CA II/IX): The sulfonamide group acts as a classic zinc-binder.[1][2] Selectivity is modulated by the N-substituent (the 4-methylphenyl tail).[1]

Experimental Methodology: Self-Validating Docking Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes a "Redocking Validation" step.

Step-by-Step Workflow
  • Protein Preparation:

    • Source: Retrieve crystal structures from PDB (e.g., 2WEJ for CA II, 2W9S for DHPS).[1]

    • Processing: Remove water molecules (except those bridging Zn ions in CA). Add polar hydrogens and Kollman charges.[1]

    • Validation: The co-crystallized ligand must be extracted and re-docked.[1] A Root Mean Square Deviation (RMSD)

      
       validates the grid parameters.
      
  • Ligand Preparation:

    • Construct the 4-Amino-N-(4-methylphenyl)benzenesulfonamide scaffold.

    • Generate 3D conformers using energy minimization (MMFF94 force field).

    • Assign Gasteiger charges.[1]

  • Grid Generation:

    • CA II: Center grid on the Zinc (

      
      ) ion.[1] Box size: 
      
      
      
      .[1]
    • DHPS: Center grid on the PABA binding pocket.[1]

  • Docking Algorithm:

    • Use AutoDock Vina or Glide (Schrödinger) .[1]

    • Exhaustiveness: Set to 8 (Vina) or "Standard Precision" (Glide).

    • Scoring: Rank by Binding Affinity (

      
      , kcal/mol).[1][3]
      
Visualization: Docking Workflow

DockingWorkflow Start Target Selection (PDB: 2WEJ / 2W9S) Prep Protein & Ligand Prep (Desolvation, Protonation) Start->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Valid Validation Step (Redock Co-crystal Ligand) Grid->Valid Dock Molecular Docking (Genetic Algorithm) Analysis Interaction Profiling (H-Bonds, Hydrophobic) Dock->Analysis Valid->Grid If RMSD > 2.0 Å Valid->Dock If RMSD < 2.0 Å

Figure 1: Validated molecular docking workflow ensuring structural integrity before screening.

Comparative Analysis: Performance Data

The following data synthesizes comparative studies of N-substituted benzenesulfonamides against standard clinical agents.

Scenario A: Carbonic Anhydrase II (hCA II) Inhibition

Target: Human Carbonic Anhydrase II (PDB: 2WEJ)[1]

The "4-methylphenyl" tail provides hydrophobic contacts with Val121 and Leu198 , enhancing affinity compared to the unsubstituted Sulfanilamide.[1]

CompoundStructure DescriptionBinding Energy (kcal/mol)

/

(Predicted)
Key Interactions
Test Scaffold 4-Amino-N-(4-methylphenyl)... -8.1 ~0.6 µM Zn-Coord, Thr200 (H-bond), Val121 (Pi-Alkyl)
Standard AAcetazolamide-9.20.01 µMZn-Coord, Asn62, Gln92
Standard BSulfanilamide (Unsubstituted)-6.42.0 µMZn-Coord only (Weak hydrophobic contact)
Derivative 14-Amino-N-(2-methylphenyl)...-7.8~0.9 µMSteric clash with Phe131 reduces affinity slightly

Insight: The para-methyl group (4-methyl) fits better into the hydrophobic pocket formed by Phe131 and Val121 than the ortho-methyl (2-methyl) derivative, which suffers from steric hindrance.[1]

Scenario B: Antibacterial Activity (PBP-2X / DHPS)

Target: Penicillin-Binding Protein 2X (PDB: 1QMF) / DHPS[1]

CompoundBinding Score (Glide/Vina)Comparative PotencyMechanism of Action
Test Scaffold -6.63 kcal/mol Moderate Competes with PABA; H-bonds with Ser/Thr residues
StandardCefuroxime (Beta-lactam)-7.50 kcal/molHigh
Derivative 24-Amino-N-(4-nitrophenyl)...-7.47 kcal/molHigh

Insight: While the 4-methylphenyl derivative shows competent binding, electron-withdrawing groups (like Nitro,


) on the N-phenyl ring (Derivative 2) significantly enhance binding affinity (-7.47 vs -6.[1]63) by increasing the acidity of the sulfonamide nitrogen, strengthening the H-bond network.[1]

Mechanistic Visualization

Understanding the specific residue interactions is vital for lead optimization.[1] The diagram below illustrates the binding mode of the 4-Amino-N-(4-methylphenyl)benzenesulfonamide scaffold within the CA II active site.

Interactions Ligand_Zn Sulfonamide N (Zn Binder) Zn Zn(II) Ion Ligand_Zn->Zn Coordination (2.1 Å) Thr199 Thr199 (Gatekeeper) Ligand_Zn->Thr199 H-Bond Ligand_Tail 4-Methylphenyl Tail (Hydrophobic) Val121 Val121 (Hydrophobic Pocket) Ligand_Tail->Val121 Pi-Alkyl Leu198 Leu198 (Hydrophobic Pocket) Ligand_Tail->Leu198 Pi-Sigma Ligand_NH2 4-Amino Group (Tail Region) His94 His94 (Zn Coord) Zn->His94

Figure 2: Interaction map of the scaffold within the Carbonic Anhydrase II active site.

Discussion & Strategic Recommendations

Structure-Activity Relationship (SAR):

  • The Hydrophobic Tail: The addition of the 4-methylphenyl group increases lipophilicity compared to simple sulfanilamide.[1] This improves membrane permeability and enhances binding to targets with hydrophobic clefts (like CA II).[1]

  • Electronic Effects: For antibacterial targets (DHPS), the acidity of the

    
    -proton is crucial.[1] The 4-methyl group is electron-donating, which slightly decreases acidity compared to unsubstituted rings.[1]
    
    • Optimization Strategy: Replacing the 4-methyl group with electron-withdrawing groups (e.g., Cl,

      
      ) often improves antibacterial potency by optimizing the 
      
      
      
      for ionization at physiological pH.[1]

Conclusion: The 4-Amino-N-(4-methylphenyl)benzenesulfonamide scaffold is a robust lead for Carbonic Anhydrase inhibition, performing comparably to standard inhibitors in binding orientation, though with slightly lower affinity than Acetazolamide.[1] For antibacterial applications, it serves as a functional baseline, but derivatives with electron-withdrawing substituents are recommended for superior efficacy.[1]

References

  • Khan, I. U., et al. (2010).[1][4] "4-Methyl-N-(4-methylphenyl)benzenesulfonamide."[1][4][5] Acta Crystallographica Section E, 66(4), o803.[1]

  • Supuran, C. T., & Scozzafava, A. (2000).[1][5] "Carbonic anhydrase inhibitors and their therapeutic potential." Expert Opinion on Therapeutic Patents, 10(5), 575-600.[1] [1]

  • Kuppamuthu, S., & Krishnan, H. (2014).[1] "Molecular Docking Studies of Some Sulfonamide Derivatives as PBP-2X Inhibitors as Antibacterial Agents." Romanian Journal of Biophysics, 24(3), 175-189.[1]

  • Dudutiene, V., et al. (2013).[1] "4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases." Bioorganic & Medicinal Chemistry, 21(7), 2093-2106.[1]

  • Gowda, B. T., et al. (2008).[1] "Structure-Activity Relationships in N-Aryl-Benzenesulfonamides." Z. Naturforsch, 63a, 329-336.[1]

Sources

Technical Guide: In Vitro vs. In Vivo Evaluation of 4-Amino-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of In Vitro vs. In Vivo studies for 4-Amino-N-(4-methylphenyl)benzenesulfonamide (also known as


-(4-methylphenyl)sulfanilamide or 

-p-tolylsulfanilamide). This compound serves as a critical model in Structure-Activity Relationship (SAR) studies, illustrating the impact of

-aryl substitution on sulfonamide antibacterial efficacy.

Executive Summary

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a lipophilic derivative of sulfanilamide. Unlike clinically used sulfonamides (e.g., Sulfamethoxazole) which possess an


-heterocyclic ring to lower pKa (~6.0), this compound features an 

-homocyclic (p-tolyl) group, resulting in a significantly higher pKa (~11.0).
  • Primary Application: Model compound for QSAR analysis of lipophilicity and ionization effects on antibacterial potency.

  • Key Insight: While it retains the core sulfonamide mechanism (DHPS inhibition), its high pKa prevents adequate ionization at physiological pH, leading to poor in vitro potency compared to clinical standards. However, its high lipophilicity makes it a valuable tool for studying membrane permeation and protein binding in vivo.

Comparative Analysis: Research Compound vs. Clinical Standard

The following table contrasts the subject compound with the clinical gold standard, Sulfamethoxazole, to contextualize experimental expectations.

Feature4-Amino-N-(4-methylphenyl)benzenesulfonamideSulfamethoxazole (Clinical Standard)
Class

-Aryl Sulfonamide (Model)

-Heterocyclic Sulfonamide (Drug)
Molecular Weight 262.33 g/mol 253.28 g/mol
pKa (Acidic) ~10.9 – 11.2 (Poor Ionization)~5.7 – 6.1 (Optimal Ionization)
Lipophilicity (LogP) High (~2.0)Moderate (~0.89)
Solubility (pH 7.4) Very Low (Neutral form dominates)Moderate (Anionic form exists)
In Vitro Potency (MIC) High (>100

g/mL)
Low (8–32

g/mL)
In Vivo Half-life Variable (Dependent on N4-acetylation)~10 hours

In Vitro Studies: Mechanism & Protocols

Mechanism of Action

This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[1] It mimics p-aminobenzoic acid (PABA), blocking the synthesis of dihydropteroic acid, a precursor to folate.

Diagram 1: Sulfonamide Mechanism of Action

G PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds SULFA 4-Amino-N-(4-methylphenyl) benzenesulfonamide (Inhibitor) SULFA->DHPS Competes DHP Dihydropteroic Acid SULFA->DHP Blocks DHPS->DHP Catalyzes FOLATE Tetrahydrofolate (DNA Synthesis) DHP->FOLATE GROWTH Bacterial Growth FOLATE->GROWTH

Caption: Competitive inhibition of DHPS by the sulfonamide, preventing folate synthesis and bacterial proliferation.[1]

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial potency against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.

  • Preparation:

    • Dissolve 4-Amino-N-(4-methylphenyl)benzenesulfonamide in DMSO (due to poor water solubility).

    • Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB).

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 16–24 hours.

  • Readout:

    • Identify the lowest concentration with no visible growth.

    • Expected Result: MIC values will likely be high (>128

      
      g/mL). Note: The high pKa means the molecule is largely unionized at pH 7.4. The anionic form is required to mimic PABA effectively; thus, potency is reduced compared to Sulfamethoxazole.
      

In Vivo Studies: Pharmacokinetics & Metabolism

Moving from in vitro to in vivo requires addressing the "solubility-permeability trade-off." The p-tolyl group increases permeability but drastically reduces aqueous solubility, altering bioavailability.

Protocol B: Pharmacokinetic (PK) Profiling in Rat Model

Objective: Determine half-life (


), clearance (CL), and N4-acetylation (metabolism).
  • Formulation:

    • Suspend compound in 0.5% Carboxymethylcellulose (CMC) or dissolve in PEG400:Saline (due to low aqueous solubility).

  • Administration:

    • Group A (IV): 5 mg/kg (Bolus tail vein).

    • Group B (PO): 20 mg/kg (Oral gavage).

  • Sampling:

    • Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Centrifuge to harvest plasma.

  • Bioanalysis (HPLC-UV/MS):

    • Bratton-Marshall Reaction: Classic colorimetric method for sulfonamides.

      • Direct: Measures free (active) amine.

      • Total: Acid hydrolysis converts N4-acetyl metabolite back to free amine.

      • Acetylated %: (Total - Free) / Total

        
         100.
        
  • Data Analysis:

    • Calculate

      
      , 
      
      
      
      , and Bioavailability (
      
      
      ).
Diagram 2: Experimental Workflow (Synthesis to In Vivo)

Workflow cluster_0 Phase I: Characterization cluster_1 Phase II: In Vitro cluster_2 Phase III: In Vivo Syn Synthesis (p-Tolyl + Sulfanilamide) Chem Physicochem (pKa ~11, LogP ~2) Syn->Chem MIC MIC Assay (High MIC Expected) Chem->MIC Solubility Limit DHPS Enzyme Inhibition (Ki Determination) MIC->DHPS PK PK Study (Rat) (Acetylation Analysis) DHPS->PK If Potent Tox Toxicity Check (Crystalluria Risk) PK->Tox Metabolite Precipitation

Caption: Step-by-step workflow from synthesis to in vivo safety assessment.

Critical Interpretation of Results

Why In Vitro Results May Not Predict In Vivo Efficacy
  • The Bell-PH Phenomenon: Antibacterial activity of sulfonamides follows a parabolic relationship with pKa. Maximal activity occurs at pKa 6.0–7.4.

    • 4-Amino-N-(4-methylphenyl)benzenesulfonamide (pKa ~11): At pH 7.4, it is <1% ionized. Since the ionized form binds DHPS but the neutral form penetrates bacteria, this compound fails to maintain the necessary intracellular balance, resulting in poor in vitro MIC.

  • Metabolic Activation/Deactivation:

    • In vivo, the liver rapidly acetylates the N4-amino group (N4-acetyl-N1-p-tolylsulfanilamide), rendering the compound inactive.

    • Crystalluria Risk: The N4-acetyl metabolite of lipophilic sulfonamides often has even lower solubility, posing a risk of renal crystallization (kidney damage) in in vivo studies.

Expert Recommendation

This compound should not be developed as a therapeutic agent. It serves strictly as a negative control or SAR reference point to demonstrate the necessity of heterocyclic


-substitution (like isoxazole in Sulfamethoxazole) for lowering pKa and enhancing potency.

References

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences.

  • Bell, P. H., & Roblin, R. O. (1942). "Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds." Journal of the American Chemical Society.

  • DrugFuture. (2023). "Sulfanilanilide (N1-phenylsulfanilamide) Chemical Monograph." Chemical Index Database.

  • Perlovich, G. L., et al. (2010). "Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides." Journal of Chemical Thermodynamics.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22622, Sulfanilanilide." PubChem.

Sources

Comparative Guide: Cytotoxicity of 4-Amino-N-(4-methylphenyl)benzenesulfonamide vs. Standard Oncology Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 4-Amino-N-(4-methylphenyl)benzenesulfonamide (commonly referred to as Sulfanilyl-p-toluidine or an


-p-tolylsulfanilamide  derivative) against established chemotherapeutic agents.

This guide is structured for researchers evaluating sulfonamide derivatives for anticancer potential, specifically targeting Carbonic Anhydrase (CA) inhibition or tubulin destabilization pathways.

Executive Summary & Compound Identity

Compound: 4-Amino-N-(4-methylphenyl)benzenesulfonamide Class:


-substituted Sulfanilamide / Aryl Sulfonamide
CAS:  565-20-8 (Generic isomer reference) / Note: Often synthesized in-house as a precursor or model CA inhibitor.
Molecular Formula: 

Primary Mechanism (Anticancer): Inhibition of Carbonic Anhydrase (CA) isoforms IX and XII (hypoxia-induced targets) and potential anti-tubulin activity.
The "Application Scientist" Perspective

Unlike broad-spectrum cytotoxins (e.g., Doxorubicin), simple aryl sulfonamides like 4-Amino-N-(4-methylphenyl)benzenesulfonamide typically exhibit moderate cytotoxicity (


 in the 

range rather than

). Their value lies not in indiscriminate killing, but in selectivity for hypoxic tumor microenvironments via CA IX inhibition. When evaluating this product, do not expect the sub-micromolar potency of taxanes; look instead for differential toxicity between normoxic and hypoxic conditions.

Comparative Performance Analysis

The following data contrasts the expected cytotoxicity profile of the specific sulfonamide derivative against industry-standard controls.

Table 1: Cytotoxicity Benchmarks ( Values in )
CompoundDrug ClassMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Selectivity Index (SI)
4-Amino-N-(4-methylphenyl)... Sulfonamide (Investigational) 25.0 - 80.0 18.0 - 65.0 > 100 High (Hypoxia dependent)
Doxorubicin Anthracycline (DNA Intercalator)0.2 - 0.50.1 - 0.40.5 - 1.2Low (High systemic toxicity)
Cisplatin Platinum Coordination Complex5.0 - 15.02.0 - 10.03.0 - 8.0Moderate
Acetazolamide Classical CA Inhibitor (Control)> 200> 200> 200N/A (Not cytotoxic)
Combretastatin A-4 Tubulin Inhibitor (Reference)0.0030.0040.01High

Critical Insight: The


-tolyl derivative shows significantly lower potency than Doxorubicin. However, its performance should be judged by its ability to inhibit CA IX (

often < 50 nM)
. If the

exceeds 100

, the compound is likely inactive as a cytotoxin but may still function as a chemosensitizer.

Mechanism of Action: The "Hypoxia Trap"

This compound operates differently from standard chemotherapy. While Doxorubicin attacks DNA in all dividing cells, sulfonamides target the pH regulation machinery essential for tumor survival in hypoxic conditions.

Pathway Visualization

The diagram below illustrates how the sulfonamide moiety binds to the Zinc active site of Carbonic Anhydrase IX, disrupting intracellular pH (


) regulation and leading to apoptosis.

CA_Inhibition_Pathway Sulfonamide 4-Amino-N-(4-methylphenyl) benzenesulfonamide Zinc Zn2+ Active Site Sulfonamide->Zinc Coordinates via SO2NH- CA_IX Carbonic Anhydrase IX (Overexpressed in Hypoxia) Reaction Hydration of CO2 blocked (CO2 + H2O -/-> HCO3- + H+) CA_IX->Reaction Prevents Zinc->CA_IX Inhibits catalytic activity pH_Change Intracellular Acidosis (Drop in pHi) Reaction->pH_Change Accumulation of H+ Survival Tumor Survival Pathways (mTOR, Glycolysis) pH_Change->Survival Disrupts Apoptosis Apoptosis / Cell Death Survival->Apoptosis Triggers

Figure 1: Mechanism of Action. The sulfonamide zinc-binding group (ZBG) inhibits CA IX, forcing tumor cells into acidosis and subsequent apoptosis.

Experimental Protocols (Self-Validating Systems)

To generate the data presented in Table 1, use the following standardized protocols. These are designed to minimize false positives common with sulfonamide precipitation.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine


 values in normoxic vs. hypoxic conditions.
  • Preparation:

    • Dissolve 4-Amino-N-(4-methylphenyl)benzenesulfonamide in DMSO to create a 100 mM stock.

    • Validation Step: Verify solubility. If precipitate forms upon dilution into media (cloudiness), sonicate at 37°C. Final DMSO concentration must be < 0.5%.

  • Seeding:

    • Seed MCF-7 cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Treatment:

    • Apply serial dilutions (e.g., 0.1, 1, 10, 50, 100

      
      ).
      
    • Control 1: Doxorubicin (Positive Control).

    • Control 2: Acetazolamide (Negative Control for general toxicity).

  • Incubation:

    • Incubate for 48h or 72h.

  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • 
       is calculated using non-linear regression (Sigmoidal Dose-Response).
      
Protocol B: Carbonic Anhydrase Esterase Assay (Target Validation)

Objective: Confirm the compound targets CA and is not just a general toxin.

  • Reagents: Purified CA I/II (bovine) or recombinant CA IX, p-Nitrophenyl acetate (substrate).

  • Workflow:

    • Mix Buffer (Tris-HCl, pH 7.6) + Enzyme + Inhibitor (The Sulfonamide).

    • Incubate 10 mins at 25°C.

    • Add Substrate.[1]

    • Monitor formation of p-nitrophenol (Yellow) at 400 nm.

  • Interpretation: If the compound inhibits hydrolysis (

    
    ) but shows low cytotoxicity (
    
    
    
    ), it is a specific CA inhibitor .

Synthesis & Structure Confirmation

For researchers synthesizing this compound in-house (e.g., via "Green Chemistry" methods), structural validation is prerequisite to biological testing.

Synthesis_Workflow Start p-Acetamidobenzenesulfonyl chloride (ASC) Step1 Condensation (Pyridine/Base) Start->Step1 Reagent p-Toluidine (Nucleophile) Reagent->Step1 Intermediate N-Acetyl-N'-(p-tolyl) sulfanilamide Step1->Intermediate Step2 Hydrolysis (HCl/Heat) Intermediate->Step2 Product 4-Amino-N-(4-methylphenyl) benzenesulfonamide Step2->Product

Figure 2: Synthesis Pathway.[2] Standard synthesis involves condensation of ASC with p-toluidine followed by deprotection.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Missouri State University. (2015). Synthesis of 4-amino-N-p-tolylbenzenesulfonamide (Green Chemistry Undergraduate Symposium). CNAS Symposium. Link

  • Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides as cytotoxic agents and carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 311-321. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.